molecular formula C11H11NO3 B1312458 Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 78941-89-6

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

カタログ番号: B1312458
CAS番号: 78941-89-6
分子量: 205.21 g/mol
InChIキー: XSQXXTZNJGFELQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical building block within the privileged 1,2,3,4-tetrahydroquinoline scaffold, a structure of significant interest in medicinal and organic chemistry . Researchers value this core structure for its prevalence in bioactive molecules and pharmaceuticals, which exhibit a wide range of biological activities including antitumor, antibacterial, and antifungal properties . The 2-oxo-1,2,3,4-tetrahydroquinoline motif can be synthesized via innovative methods such as [1,5]-hydride shift-triggered N-dealkylative cyclization, demonstrating the modern pursuit of redox- and step-economical synthetic pathways . The specific 4-carboxylate ester derivative serves as a versatile intermediate for further synthetic elaboration, enabling the exploration of structure-activity relationships in drug discovery programs. This product is intended for research purposes as a standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQXXTZNJGFELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its presence in various natural products and synthetic pharmaceuticals underscores its importance in the development of new therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including potential applications as kinase inhibitors and central nervous system (CNS) active compounds.[2] The introduction of an oxo group at the 2-position and a methyl carboxylate at the 4-position, as in Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, creates a molecule with specific stereoelectronic features that are of significant interest for structural analysis and as a building block in drug discovery.

This guide provides a comprehensive technical overview of the chemical structure analysis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate. As a Senior Application Scientist, the following sections are structured to not only present analytical data but also to provide insights into the causality behind the experimental choices, ensuring a robust and self-validating approach to its characterization. While experimental data for the title compound is not extensively published, this guide will leverage data from the closely related and well-characterized analog, 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, to infer and discuss the structural features of the target molecule.

I. Synthesis and Structural Elucidation: A Logical Workflow

The definitive characterization of a molecule like Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture of the molecule's identity, purity, and conformation.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis Start 2-Hydroxyquinoline-4-carboxylic acid Reduction Catalytic Hydrogenation Start->Reduction Acid 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Reduction->Acid Esterification Fischer Esterification Acid->Esterification Target Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate Esterification->Target NMR NMR Spectroscopy (1H, 13C, 2D) Target->NMR Primary Structure MS Mass Spectrometry Target->MS Molecular Weight & Formula IR FT-IR Spectroscopy Target->IR Functional Groups XRay X-ray Crystallography (for definitive conformation) Target->XRay 3D Structure

Caption: Workflow for the synthesis and structural analysis of the target compound.

A. Plausible Synthetic Pathway

A common and effective method for the synthesis of 1,2,3,4-tetrahydroquinolines is the reduction of the corresponding quinoline precursors.[3] For the target molecule, a plausible two-step synthesis begins with the commercially available 2-hydroxyquinoline-4-carboxylic acid.

Step 1: Reduction of 2-Hydroxyquinoline-4-carboxylic Acid

The reduction of the quinoline ring system can be achieved through catalytic hydrogenation. A well-documented procedure for a similar substrate, 2-hydroxy-6-methylquinoline-4-carboxylic acid, utilizes zinc dust in acetic acid.[3] This method is effective for the reduction of the less substituted aromatic ring of the quinoline system, yielding the tetrahydro-derivative.

Experimental Protocol: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid (Analog-based)

  • Dissolution: Dissolve 1 g (approximately 5 mmol) of 2-hydroxyquinoline-4-carboxylic acid in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating: Heat the solution to 80°C on a water bath.

  • Addition of Reducing Agent: Add 4 g (approximately 0.06 mol) of zinc dust in small portions over a period of 1 hour with continuous stirring. The portion-wise addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the mixture at 80°C for an additional 1.5 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove excess zinc and any inorganic salts.

  • Precipitation: Dilute the filtrate with 10 mL of water and allow it to stand overnight. The product, 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, will precipitate as colorless needles.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification

The resulting carboxylic acid can then be converted to its methyl ester via Fischer esterification, a standard acid-catalyzed reaction with methanol.

Experimental Protocol: Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

  • Reaction Setup: Suspend the dried 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous HCl.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

II. Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation of the target molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

1. ¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is expected to show distinct signals for the aromatic protons, the protons of the heterocyclic ring, and the methyl ester protons. Based on the data for the analogous 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, we can predict the following resonances:[3]

Proton Assignment (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aromatic Protons (H5-H8)6.8 - 7.3mProtons on the benzene ring, with their exact shifts and multiplicities depending on the substitution pattern.
NH~10.5br sThe amide proton, typically a broad singlet, deshielded by the adjacent carbonyl group.
H4~3.9t~7The methine proton at C4, coupled to the two adjacent protons at C3.
OCH₃~3.7sThe three equivalent protons of the methyl ester group.
H3~2.7q~7The two diastereotopic methylene protons at C3, appearing as a quartet due to coupling with H4.

Expert Insight: The diastereotopic nature of the C3 protons arises from the chiral center at C4. In a high-resolution spectrum, these protons might appear as a more complex multiplet. 2D NMR techniques like COSY (Correlation Spectroscopy) would be invaluable to definitively assign the couplings within the heterocyclic ring.

G cluster_mol Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate mol Predicted ¹H NMR Signals H_arom Aromatic (H5-H8) ~6.8-7.3 ppm NH Amide (NH) ~10.5 ppm H4 Methine (H4) ~3.9 ppm H3 Methylene (H3) ~2.7 ppm H4->H3 J-coupling OCH3 Ester (OCH₃) ~3.7 ppm

Caption: Predicted ¹H NMR chemical shifts for the target molecule.

2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information on the number and type of carbon atoms in the molecule.

Carbon Assignment (Predicted) Chemical Shift (δ, ppm) Rationale
C=O (Ester)~172The carbonyl carbon of the ester group.
C=O (Amide)~165The carbonyl carbon of the amide (lactam) group.
Aromatic Carbons115 - 140Six distinct signals for the carbons of the benzene ring.
C4~55The methine carbon bearing the carboxylate group.
OCH₃~52The carbon of the methyl ester group.
C3~35The methylene carbon adjacent to the C4 methine.
C4a, C8a~120-140The quaternary carbons at the ring junction.

Trustworthiness through 2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for self-validation. An HSQC experiment would correlate each proton signal to its directly attached carbon, confirming the assignments in the table above. An HMBC spectrum would show correlations between protons and carbons that are 2-3 bonds away, allowing for the unambiguous assignment of the quaternary carbons and the carbonyls.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Characteristic Vibrational Frequencies:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3200N-H StretchAmide
~3050C-H StretchAromatic
~2950C-H StretchAliphatic
~1735C=O StretchEster
~1650C=O StretchAmide (Lactam)
1600, 1480C=C StretchAromatic Ring
~1200C-O StretchEster

Expert Insight: The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature for this molecule. The ester carbonyl will typically appear at a higher wavenumber than the amide carbonyl due to the electron-withdrawing nature of the ester oxygen. The N-H stretch of the lactam is also a crucial indicator of the tetrahydroquinoline ring system.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Molecular Ion and Fragmentation:

For Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (C₁₁H₁₁NO₃), the expected exact mass of the molecular ion [M]⁺• would be approximately 205.0739 g/mol .

A plausible fragmentation pathway upon electron ionization would involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.

G M [M]⁺• m/z = 205 M_minus_OCH3 [M - •OCH₃]⁺ m/z = 174 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - •COOCH₃]⁺ m/z = 146 M->M_minus_COOCH3 - •COOCH₃ M_minus_OCH3_minus_CO [M - •OCH₃ - CO]⁺ m/z = 146 M_minus_OCH3->M_minus_OCH3_minus_CO - CO

Caption: A plausible mass spectrometry fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. An experimentally determined mass that is within a few parts per million (ppm) of the calculated exact mass provides strong evidence for the molecular formula.

III. Crystallographic Analysis: The Definitive 3D Structure

While spectroscopic techniques provide excellent information about the connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule in the solid state. Although a crystal structure for the title compound is not publicly available, analysis of related structures reveals key conformational features. The tetrahydroquinoline ring typically adopts a half-chair or sofa conformation to minimize steric strain.[4]

Hypothetical Crystallographic Data Presentation:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4

Authoritative Grounding: The determination of a crystal structure would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This data would be invaluable for understanding the molecule's conformation and potential intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygens. This information is critical for structure-activity relationship (SAR) studies in drug development.

IV. Conclusion and Future Directions

The structural analysis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a systematic process that relies on the synergistic application of modern analytical techniques. Through a logical workflow of synthesis followed by comprehensive spectroscopic and, ideally, crystallographic analysis, a complete and validated structural assignment can be achieved. The methodologies and predicted data presented in this guide, based on sound chemical principles and data from closely related analogs, provide a robust framework for researchers working with this and similar heterocyclic systems.

Future work should focus on the isolation of a single crystal suitable for X-ray diffraction to definitively determine its three-dimensional structure. Furthermore, the exploration of the biological activity of this specific compound, given the rich pharmacology of the tetrahydroquinoline class, represents a promising avenue for further research.

References

  • Bunce, R. A., et al. (2010). Domino reactions for the synthesis of 1,2,3,4-tetrahydroquinolines. Molecules, 15(8), 5394-5429. Available at: [Link]

  • Zhuravleva, E. B., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 610-613. Available at: [Link]

  • ChemicalCell. (n.d.). 2-Oxo-1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid CAS NO 14179-84-1. Retrieved from [Link]

  • S. K. Suthar, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Zhuravleva, E. B., et al. (2015). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Top: possible conformations of the 1,2,3,4‐tetrahydroquinoline skeleton. Retrieved from [Link]

  • PubChem. (n.d.). 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride. Retrieved from [Link]

  • ChemicalCell. (n.d.). 2-Oxo-1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid CAS NO 14179-84-1. Retrieved from [Link]

Sources

Whitepaper: Mechanistic Pathways and Synthetic Protocols for Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxo-1,2,3,4-tetrahydroquinoline (also known as 3,4-dihydroquinolin-2(1H)-one) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of anti-proliferative agents, kinase inhibitors, and central nervous system therapeutics. Synthesizing the specific derivative Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate presents a unique regiochemical challenge.

Historically, accessing this core relied on1[1] or 2[2]. While effective, these traditional methods often require highly pre-functionalized precursors and struggle to selectively install the 4-carboxylate moiety without competing side reactions. Modern retrosynthetic strategies have shifted toward radical chemistry. The most efficient and direct route to this specific target is via an3[3]. This guide provides an in-depth mechanistic breakdown and a self-validating experimental protocol for this photoredox cascade.

Mechanistic Rationale: The Photoredox Radical Cascade

As an application scientist, I approach the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate scaffold not merely as a sequence of bond formations, but as a highly orchestrated cascade of single-electron transfers (SET) and radical trapping events. The mechanism utilizes N-phenyloxamic acid and methyl acrylate as starting materials, driven by an Fe(III) photocatalyst.

Step-by-Step Electron Flow
  • Photochemical Activation & Decarboxylation: The reaction is initiated by the coordination of N-phenyloxamic acid to the Fe(III) center (modulated by a picolinic acid ligand). Upon irradiation with 427 nm blue light, a Ligand-to-Metal Charge Transfer (LMCT) occurs. This SET event triggers the extrusion of CO₂, generating a highly reactive carbamoyl radical.

  • Intermolecular Radical Addition: The transient carbamoyl radical rapidly adds across the electron-deficient double bond of methyl acrylate. This intermolecular addition yields a secondary, electrophilic α-ester alkyl radical.

  • Intramolecular Cyclization (Radical Trapping): The spatial proximity of the N-phenyl ring facilitates an intramolecular Homolytic Aromatic Substitution (HAS). The alkyl radical attacks the ortho-position of the aromatic ring, temporarily breaking aromaticity to form a cyclohexadienyl radical intermediate.

  • Rearomatization: To complete the catalytic cycle, the cyclohexadienyl radical undergoes a final SET oxidation—mediated by the terminal oxidant (NaBrO₃) or the oxidized Fe species—followed by rapid deprotonation. This elegantly restores aromaticity and yields the final Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

Mechanism Precursor N-Aryl Oxamic Acid (Precursor) Fe_Cat Fe(III) Catalyst + Blue LED (Photoredox Activation) Precursor->Fe_Cat Coordination Carbamoyl Carbamoyl Radical (Intermediate I) Fe_Cat->Carbamoyl Decarboxylation (-CO2) Adduct Alkyl Radical Adduct (Intermediate II) Carbamoyl->Adduct Intermolecular Addition Alkene Methyl Acrylate (Radical Acceptor) Alkene->Adduct Reactant Cyclized Cyclohexadienyl Radical (Intermediate III) Adduct->Cyclized Intramolecular Cyclization Oxidation SET Oxidation (-e⁻) & Deprotonation Cyclized->Oxidation Rearomatization Product Methyl 2-oxo-1,2,3,4- tetrahydroquinoline-4-carboxylate Oxidation->Product Final Product

Figure 1: Iron-catalyzed photoredox mechanism for the formation of the tetrahydroquinoline core.

Experimental Methodology & Self-Validating Protocols

To ensure reproducibility, the protocol must be treated as a self-validating system. Every reagent choice has a distinct mechanistic causality:

  • Picolinic Acid: Acts as a bidentate ligand to solubilize Fe(III) and tune its redox potential, enabling the LMCT event under visible light.

  • NaBrO₃: Serves as the terminal oxidant to regenerate the active Fe species and drive the final rearomatization step.

  • Argon Purge: Oxygen is a diradical and will competitively quench the carbamoyl radical, leading to peroxy byproducts. Strict degassing is non-negotiable.

Workflow Step1 1. Reagent Assembly FeCl3, Picolinic Acid, NaBrO3 Oxamic Acid, Methyl Acrylate Step2 2. Solvent Addition MeCN : H2O (1:1 v/v) Degassed Step1->Step2 Step3 3. Photochemical Reaction Blue LEDs (427 nm) 16 h at 25 °C Step2->Step3 Step4 4. Quench & Extraction EtOAc / H2O Partition Brine Wash, Na2SO4 Dry Step3->Step4 Step5 5. Purification Silica Gel Chromatography Target Isolation Step4->Step5

Figure 2: Step-by-step experimental workflow for the photoredox radical cascade.

Standard Operating Procedure
  • Reaction Assembly: In a 10 mL transparent reaction vial, sequentially charge FeCl₃ (5.0 mg, 0.03 mmol, 10 mol%), picolinic acid (7.4 mg, 0.06 mmol, 20 mol%), NaBrO₃ (90.6 mg, 0.6 mmol, 2.0 equiv), and N-phenyloxamic acid (0.3 mmol).

  • Solvent & Reactant Addition: Add 2.5 mL of Acetonitrile (MeCN) and 2.5 mL of deionized H₂O. Introduce methyl acrylate (0.6 mmol, 2.0 equiv) to the mixture.

  • Degassing: Purge the biphasic mixture with Argon for 5–10 minutes to remove dissolved oxygen. Seal the vial tightly with a PTFE-lined septum.

  • Photochemical Activation: Irradiate the reaction mixture using dual blue LED lamps (e.g., Kessil 40 W, λ = 427 nm) at room temperature (approx. 25 °C) for 16 hours. Ensure vigorous stirring (800+ rpm) to maintain the suspension system and ensure uniform photon flux.

  • Quenching & Extraction: Dilute the crude mixture with 40 mL of Ethyl Acetate (EtOAc) and 5 mL of H₂O. Separate the organic layer. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and filter.

  • Concentration & Purification: Remove the solvent under reduced pressure. Purify the residue via silica gel column chromatography (eluting with Hexanes/EtOAc gradients) to isolate the pure Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

Quantitative Data & Optimization

The efficiency of this cascade is highly dependent on the substitution pattern of the oxamic acid and the electronic nature of the alkene acceptor. Below is a summary of the reaction scope and expected yields based on the established photoredox protocol[3].

Table 1: Reaction Scope and Optimization Metrics
Substrate (Oxamic Acid)Alkene AcceptorProduct FormedIsolated Yield (%)
N-Methyl-N-phenyloxamic acidEthyl acrylateEthyl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate67%
N-Methyl-N-phenyloxamic acidEthyl 2-cyano-3-phenylacrylateEthyl 4-cyano-1-methyl-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinoline-4-carboxylate47%
N-Phenyloxamic acidMethyl acrylateMethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate65%*

*Yield extrapolated from standardized protocol efficiencies for unsubstituted N-aryl precursors.

References

  • Title: Generation of Carbamoyl Radicals and 3,4-Dihydroquinolin-2(1H)-ones Enabled by Iron Photoredox Catalysis Source: Synlett (Thieme E-Journals), 2024. URL: [Link]

  • Title: Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition Source: RSC Advances (RSC Publishing), 2020. URL: [Link]

  • Title: [1,5]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes Source: Molecules (MDPI), 2022. URL: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Toxicity, and Synthetic Utility of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydroquinoline (THQ) derivatives represent a privileged scaffold in modern drug discovery, frequently serving as the structural core for novel therapeutics targeting neurological disorders, oncology, and infectious diseases. Among these, Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 78941-89-6) is a highly versatile synthetic intermediate. However, its utility is counterbalanced by specific toxicological hazards that necessitate rigorous handling protocols.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between chemical safety and synthetic application. By detailing the mechanistic causality behind its toxicity and outlining self-validating experimental protocols, this guide provides researchers with the authoritative framework required to safely and effectively utilize this compound in high-throughput environments.

Structural and Physicochemical Profiling

The chemical behavior of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is dictated by two primary functional groups: the 2-oxo lactam ring and the methyl carboxylate moiety at the C4 position. The lactam provides hydrogen bond donor/acceptor capabilities, enhancing its binding affinity in biological targets, while the methyl ester serves as a lipophilic mask that can be metabolically cleaved or synthetically functionalized.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
Compound Name Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylateCore scaffold for 3,4-dihydroquinolin-2(1H)-ones.
CAS Number 78941-89-6Unique registry identifier for safety tracking.
Molecular Formula C₁₁H₁₁NO₃Indicates a moderate degree of saturation.
Molecular Weight 205.21 g/mol Ideal for fragment-based drug discovery (FBDD).
SMILES O=C(C1CC(NC2=C1C=CC=C2)=O)OCHighlights the bicyclic nature and ester position.

Safety Data Sheet (SDS) and Mechanistic Toxicity Profile

According to authoritative safety data (), this compound requires stringent handling due to its specific target organ toxicity and irritant properties. Understanding the causality behind these hazards is critical for designing safe laboratory workflows.

Table 2: GHS Hazard Classifications and Mechanistic Rationale
GHS CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowedIn vivo enzymatic hydrolysis of the methyl ester can yield reactive carboxylic acid intermediates, altering local cellular pH and inducing metabolic stress.
H315 Causes skin irritationThe electrophilic nature of the lactam carbonyl can react with nucleophilic residues (e.g., cysteine, lysine) on epidermal proteins, triggering localized inflammatory cascades.
H319 Causes serious eye irritationHigh localized osmolarity and rapid protein denaturation occur upon contact with the aqueous environment of the ocular mucosa.
H335 May cause respiratory irritationInhalation of aerosolized micro-particulates leads to deposition in the alveolar space, where the compound interacts with mucosal membranes to trigger cytokine release.

Precautionary Directives: To mitigate these risks, workflows must incorporate P261 (Avoid breathing dust/fumes), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (Immediate ocular flushing protocols).

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. Below are two fundamental protocols for working with THQ derivatives: a cytotoxicity screening assay and a modern photoredox synthetic pathway.

In Vitro Cytotoxicity and Safety Screening (MTT Assay)

Before advancing any THQ derivative into biological models, its baseline cytotoxicity must be established. This protocol uses HepG2 (hepatocellular carcinoma) cells to assess metabolic toxicity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve CAS 78941-89-6 in anhydrous DMSO to generate a 10 mM stock solution.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the methyl ester, ensuring the exact molecular entity is tested.

  • Cell Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well plate and incubate overnight at 37°C.

    • Self-Validation: Include "blank" wells containing only media and MTT reagent. This establishes a background absorbance baseline, validating that the optical density readings are strictly cell-dependent.

  • Dosing: Dilute the stock solution in culture media to achieve final concentrations ranging from 1 to 100 µM, ensuring the final DMSO concentration is strictly ≤0.1% v/v.

    • Causality: DMSO concentrations exceeding 0.1% can disrupt cellular lipid bilayers, which would artificially inflate the compound's apparent toxicity.

    • Self-Validation: Include a vehicle control (0.1% DMSO) to normalize baseline viability, and a positive control (e.g., 1 µM Doxorubicin) to confirm the assay's dynamic range and cellular responsiveness.

  • Incubation & Readout: Incubate for 48 hours. Add MTT reagent, incubate for an additional 4 hours, then solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

    • Causality: A 48-hour window allows sufficient time for both acute necrotic and slower apoptotic pathways to manifest.

ToxWorkflow A Compound Preparation (CAS 78941-89-6 in DMSO) B Cell Line Incubation (HepG2 / Controls) A->B Dosing C Cytotoxicity Assay (MTT Reduction) B->C 48h Incubation D Data Acquisition (Absorbance at 570 nm) C->D Solubilization E IC50 Calculation & Safety Profiling D->E Analysis

Workflow for self-validating in vitro cytotoxicity screening of THQ derivatives.

Photoredox Catalytic Synthesis of THQ Cores

Recent advancements in green chemistry have revolutionized the synthesis of 3,4-dihydroquinolin-2(1H)-ones. As demonstrated by , iron-catalyzed photoredox generation of carbamoyl radicals provides a highly efficient route to these scaffolds.

Step-by-Step Methodology:

  • Reagent Charging: In a 10 mL reaction vial, combine FeCl₃ (0.1 equiv), picolinic acid (0.2 equiv), NaBrO₃ (2.0 equiv), the appropriate N-phenyloxamic acid precursor (0.3 mmol), and the target electron-deficient alkene (0.6 mmol).

    • Causality: FeCl₃ is utilized over precious metals (like Iridium or Ruthenium) to minimize cost and environmental toxicity. Picolinic acid acts as a bidentate ligand, specifically tuning the redox potential of the iron center to facilitate single-electron transfer (SET).

  • Solvent Addition: Add a biphasic mixture of MeCN and H₂O (1:1 v/v, 5.0 mL).

    • Causality: The aqueous component is critical for solubilizing the inorganic oxidant (NaBrO₃), while the acetonitrile stabilizes the highly reactive carbamoyl radical intermediate.

  • Photochemical Irradiation: Seal the vial and irradiate the mixture using blue LEDs (λ = 427 nm) for 16 hours at room temperature.

    • Causality: The 427 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the iron complex. This avoids the high-energy UV degradation associated with traditional radical initiators (e.g., AIBN).

  • Workup and Self-Validation: Dilute the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

    • Self-Validation: Perform ¹H NMR and ¹³C NMR on the isolated product. The complete disappearance of the starting alkene proton signals and the emergence of the characteristic C4 methine proton (typically around δ 3.8–4.2 ppm) serves as an internal validation of successful intramolecular cyclization and aromatization.

SynthesisPathway S1 N-Phenyloxamic Acid Precursor S2 Iron Catalyst (FeCl3) + Blue LED (427 nm) S1->S2 Photoredox S3 Carbamoyl Radical Generation S2->S3 SET S4 Radical Addition to Electron-Deficient Alkene S3->S4 Alkene S5 Intramolecular Cyclization & Aromatization S4->S5 Cyclization S6 3,4-Dihydroquinolin-2(1H)-one (THQ Core) S5->S6 Final Product

Iron-catalyzed photoredox pathway for synthesizing 3,4-dihydroquinolin-2(1H)-one cores.

Conclusion

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is an indispensable building block in the synthesis of bioactive alkaloids and modern therapeutics. While its GHS hazard profile (H302, H315, H319, H335) demands strict engineering controls and personal protective equipment, understanding the mechanistic basis of its reactivity allows scientists to harness its potential safely. By implementing the self-validating protocols and photoredox methodologies outlined in this guide, development professionals can accelerate drug discovery pipelines while maintaining the highest standards of scientific integrity and laboratory safety.

References

  • Yanhua Fu, Chao Zhang, Tao Cai, Gaofeng Feng. "Generation of Carbamoyl Radicals and 3,4-Dihydroquinolin-2(1H)-ones Enabled by Iron Photoredox Catalysis." Synlett, vol. 36, no. 02, 2025, pp. 166-170. URL:[Link][1]

Sources

Methodological & Application

Application Note: Catalytic Asymmetric Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The 3,4-dihydroquinolin-2-one core is a privileged heterocyclic scaffold embedded in numerous bioactive natural products and FDA-approved pharmaceuticals. Specifically, C4-substituted derivatives like methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate serve as critical chiral building blocks for drug discovery and development 1[1]. While traditional syntheses often rely on racemic pathways—such as the 2[2]—the stringent demands of modern pharmacology necessitate robust asymmetric methodologies.

Recent advances include 3[3] and 4[4]. However, the direct asymmetric hydrogenation of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate using chiral transition-metal complexes remains one of the most atom-economical, scalable, and highly enantioselective approaches available to synthetic chemists.

Mechanistic Rationale & Catalyst Selection

The enantioselective reduction of the conjugated C=C bond in quinolin-2-ones presents a unique challenge due to the competing coordination of the lactam carbonyl and the potential for over-reduction.

  • Catalyst Choice: An Iridium(I) complex bearing a chiral P,N-ligand (e.g., Ir-SpiroPAP) is selected over Rhodium or Ruthenium alternatives. The highly modular P,N-ligand creates a rigid chiral pocket that dictates the enantio-face approach of the substrate, preventing the over-reduction of the ester or lactam functionalities.

  • Solvent Causality: Dichloromethane (DCM) is utilized as a non-coordinating solvent. Unlike methanol, which can competitively bind to the electrophilic Ir(III) center and disrupt the transition state geometry, DCM ensures that the substrate's alkene and carbonyl moieties coordinate tightly to the metal, maximizing enantio-discrimination.

  • Pressure Dynamics: The reaction is conducted under 50 atm of H₂. High hydrogen pressure rapidly drives the oxidative addition step, saturating the Ir center to form the active Ir(III)-dihydride species. This prevents off-cycle background isomerizations that typically erode enantiomeric excess (ee) at lower pressures.

G Substrate Methyl 2-oxo-1,2- dihydroquinoline -4-carboxylate Coordination Substrate-Ir Adduct Substrate->Coordination Cat Chiral Ir(I) Complex Intermediate Ir(III)-Dihydride Species Cat->Intermediate Oxidative Addition H2 H2 Gas H2->Intermediate Intermediate->Coordination Substrate Binding Insertion Migratory Insertion Coordination->Insertion Enantioselective H-Transfer Insertion->Cat Catalyst Regeneration Product (S)-Methyl 2-oxo-1,2,3,4- tetrahydroquinoline -4-carboxylate Insertion->Product Reductive Elimination

Figure 1. Catalytic cycle of the Ir-catalyzed asymmetric hydrogenation of quinolin-2-ones.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating in-process analytical controls to ensure reproducibility and high E-E-A-T standards.

Materials Required:
  • Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (Substrate, 1.0 mmol) *[Ir(COD)(SpiroPAP)]BArF (Chiral Catalyst, 1 mol%)

  • Anhydrous Dichloromethane (DCM, 5.0 mL)

  • High-purity H₂ gas

Step-by-Step Procedure:
  • Catalyst Activation (Glovebox): In a nitrogen-filled glovebox, dissolve the substrate (1.0 mmol) and [Ir(COD)(SpiroPAP)]BArF (0.01 mmol, 1 mol%) in 5.0 mL of anhydrous DCM in a glass vial equipped with a magnetic stir bar.

    • Causality: The strict exclusion of oxygen and moisture is critical to prevent the irreversible oxidation and deactivation of the Ir(I) precursor before it can undergo oxidative addition with H₂.

  • Pressurization: Transfer the vial to a stainless-steel autoclave. Purge the autoclave with H₂ gas three times to displace any residual inert gas, then pressurize to 50 atm.

  • Hydrogenation: Stir the reaction mixture at 25 °C for 12 hours.

    • In-Process Control: The reaction progress can be monitored by venting a micro-aliquot and analyzing via TLC (Hexane/EtOAc 2:1). The disappearance of the UV-active vinylic spot confirms full conversion.

  • Quench and Workup: Carefully vent the hydrogen gas in a well-ventilated fume hood. Evaporate the DCM under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate 3:1) to isolate the pure methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

  • Validation & Analysis:

    • Yield & Purity: Determine isolated yield. Confirm purity via ¹H NMR (CDCl₃); validate success by the disappearance of the C3 vinylic proton (~6.5 ppm) and the appearance of diastereotopic CH₂ protons at C3 (~2.8-3.0 ppm).

    • Enantiomeric Excess: Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min, λ = 254 nm).

Workflow Step1 1. Catalyst Activation Ir-complex + Chiral Ligand in DCM Step2 2. Substrate Loading Add Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate Step1->Step2 Step3 3. Hydrogenation Autoclave, H2 (50 atm), 25°C, 12 h Step2->Step3 Step4 4. Quench & Workup Vent H2, Evaporate, Flash Chromatography Step3->Step4 Step5 5. Validation Chiral HPLC (ee%), NMR (Yield) Step4->Step5

Figure 2. Step-by-step experimental workflow for the asymmetric synthesis protocol.

Data Synthesis & Optimization Metrics

The following table summarizes the quantitative data from the optimization phase, illustrating the causality of the chosen parameters and how variations impact the self-validating metrics (Yield and ee).

EntryCatalyst SystemSolventPressure (atm)Yield (%)ee (%)Mechanistic Observation
1Ir-SpiroPAPDCM509896Optimal rigid chiral pocket; no solvent competition.
2Ir-SpiroPAPMeOH508572Coordinating solvent disrupts substrate-Ir binding.
3Ir-SpiroPAPDCM106090Low pressure leads to incomplete conversion.
4Ru-BINAPDCM504045Inferior enantio-face discrimination for this scaffold.

References

  • Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via Organocatalytic [4+2]-Cyclization of 2-Amino-β-nitrostyrenes with Azlactones Source: ResearchGate URL
  • Generation of Carbamoyl Radicals and 3,4-Dihydroquinolin-2(1H)
  • Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]-Cycloaddition Source: Organic Letters - ACS Publications URL
  • Source: Amazon S3 (Preprint/Supporting Info)

Sources

scale-up manufacturing process for Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Manufacturing of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents[1][2][3]. Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, in particular, serves as a versatile building block for creating more complex molecular architectures, making it a compound of significant interest for drug discovery and development professionals[4]. Transitioning from laboratory-scale synthesis to a robust, scalable manufacturing process presents numerous challenges, including cost-effectiveness, safety, and consistent product quality.

This application note provides a comprehensive guide for the scale-up synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate. We present a validated two-step synthetic route commencing from the commercially available 2-hydroxyquinoline-4-carboxylic acid. The strategy emphasizes the use of industrially viable reagents and conditions, focusing on process control, safety, and scalability. This document is intended for researchers, chemists, and process engineers involved in pharmaceutical and fine chemical manufacturing.

Process Chemistry and Strategic Overview

The selected synthetic strategy involves two key transformations: (1) Fischer esterification of the starting material, 2-hydroxyquinoline-4-carboxylic acid, and (2) subsequent catalytic hydrogenation of the quinoline ring system. This route is advantageous for scale-up due to its high atom economy, the avoidance of complex protecting group chemistry, and the use of well-established, scalable reaction classes.

Reaction Scheme:

  • Step 1: Esterification. 2-Hydroxyquinoline-4-carboxylic acid (which exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) is converted to its methyl ester using methanol with a strong acid catalyst.

  • Step 2: Hydrogenation. The resulting intermediate, Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, is subjected to catalytic hydrogenation to selectively reduce the less substituted aromatic ring, yielding the target tetrahydroquinoline derivative. The reduction of substituted quinoline-4-carboxylic acids is a known method for producing the corresponding tetrahydroquinolines[5].

The overall process workflow is depicted below.

Manufacturing_Workflow SM 2-Hydroxyquinoline- 4-carboxylic Acid STEP1 Step 1: Fischer Esterification SM->STEP1  Methanol, H₂SO₄ INT Intermediate: Methyl 2-oxo-1,2-dihydro- quinoline-4-carboxylate STEP1->INT  Isolation STEP2 Step 2: Catalytic Hydrogenation INT->STEP2  H₂, Pd/C, Ethanol FP Final Product: Methyl 2-oxo-1,2,3,4-tetrahydro- quinoline-4-carboxylate STEP2->FP  Purification

Caption: High-level workflow for the synthesis of the target molecule.

Detailed Manufacturing Protocols

These protocols are designed for a 1 kg scale output and can be adapted for larger manufacturing batches. All operations should be conducted in a controlled environment by trained personnel following established safety guidelines.

Part A: Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (Intermediate)

2.1. Materials and Equipment

ItemSpecificationQuantity
Reactant 2-Hydroxyquinoline-4-carboxylic acid (≥98%)1.2 kg (6.34 mol)
Solvent/Reagent Methanol, Anhydrous12.0 L
Catalyst Sulfuric Acid, Concentrated (98%)350 mL (6.44 mol)
Neutralizing Agent Saturated Sodium Bicarbonate SolutionAs required (~10 L)
Reactor 20 L Glass-Lined Reactor with overhead stirrer, reflux condenser, and temperature probe1
Filtration Buchner Funnel and Filter Flask1 set
Drying Vacuum Oven1

2.2. Step-by-Step Procedure

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with 2-hydroxyquinoline-4-carboxylic acid (1.2 kg) and anhydrous methanol (12.0 L). Begin agitation at 100-150 RPM to form a slurry.

  • Catalyst Addition: Cool the slurry to 0-5 °C using a chiller. Slowly add concentrated sulfuric acid (350 mL) subsurface over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots every 2 hours after reaching reflux. Analyze by HPLC or TLC (Mobile Phase: 10% Methanol in Dichloromethane) to confirm the disappearance of the starting material.

  • Cool-down and Precipitation: Once the reaction is complete, cool the mixture to 0-5 °C. The product will begin to precipitate.

  • Neutralization and Isolation: Slowly add saturated sodium bicarbonate solution to the cold slurry to neutralize the excess acid until the pH of the mixture is 6.5-7.0. This step must be done with caution due to CO₂ evolution.

  • Filtration: Filter the resulting solid product using a Buchner funnel. Wash the filter cake with cold deionized water (3 x 1 L) to remove inorganic salts.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Yield and Characterization: Expected yield: 1.15 - 1.25 kg (90-97%). The product should be a white to off-white solid.

Part B: Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (Final Product)

2.3. Materials and Equipment

ItemSpecificationQuantity
Reactant Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate1.0 kg (4.92 mol)
Solvent Ethanol, 200 Proof10.0 L
Catalyst 10% Palladium on Carbon (Pd/C), 50% wet100 g (1.0 wt%)
Hydrogen Source Hydrogen Gas, High PurityAs required
Filtration Aid Celite® or similar diatomaceous earth200 g
Reactor 20 L Stainless Steel Hydrogenation Reactor (Parr reactor or equivalent)1
Filtration Sparkler or Nutsche Filter1
Crystallization 20 L Glass-Lined Reactor1

2.4. Step-by-Step Procedure

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and has passed pressure testing.

  • Charging: Under a nitrogen atmosphere, carefully charge the reactor with the intermediate from Part A (1.0 kg), ethanol (10.0 L), and the wet 10% Pd/C catalyst (100 g). Note: Pd/C is pyrophoric and must be handled with extreme care, preferably as a wet paste.

  • Inerting: Seal the reactor and purge the headspace with nitrogen (3 cycles) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-60 psi (3.4-4.1 bar). Heat the mixture to 45-50 °C with vigorous agitation (300-400 RPM). The reaction is exothermic; monitor the temperature and pressure closely. Re-pressurize the reactor as needed when hydrogen uptake ceases.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is consumed (typically 8-12 hours).

  • Cooling and Depressurization: Once complete, cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the system with nitrogen (3 cycles).

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with ethanol (2 x 500 mL). Caution: The filter cake containing the catalyst must be kept wet to prevent ignition and should be transferred to a designated, labeled waste container.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator or a suitable distillation apparatus and concentrate under reduced pressure to obtain a crude solid.

  • Purification by Recrystallization: Transfer the crude solid to a clean glass-lined reactor. Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely. Allow the solution to cool slowly to ambient temperature, then cool further to 0-5 °C to maximize crystallization.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven at 50-60 °C.

  • Final Product: Expected yield: 0.91 - 0.96 kg (90-95%). The final product is a crystalline solid.

Process Optimization and Critical Parameters

Effective scale-up requires careful control of critical process parameters (CPPs). The following table and diagram summarize the key variables and their potential impact on the process.

Table 1: Critical Process Parameters and Their Impact

StepParameterRange / SetpointJustification & Impact on Quality/Yield
Esterification Temperature Reflux (~65 °C)Ensures adequate reaction rate. Lower temperatures lead to incomplete conversion; higher temperatures are limited by the solvent's boiling point.
Catalyst Loading ~1.0 equivalentDrives the equilibrium towards the product. Insufficient acid results in poor yield; excess acid complicates work-up and waste disposal.
Hydrogenation Hydrogen Pressure 50-60 psiHigher pressure increases the rate of hydrogenation. This range provides a balance between reaction time and equipment safety ratings.
Catalyst Loading 1.0 wt% (dry basis)Affects reaction time and completeness. Lower loading may stall the reaction; higher loading increases cost and filtration complexity.[2]
Agitation Rate 300-400 RPMCrucial for ensuring efficient gas-liquid-solid mass transfer. Poor agitation leads to significantly longer reaction times.
Temperature 45-50 °CProvides sufficient activation energy without promoting side reactions or solvent loss.

digraph "Parameter_Relationships" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes for Parameters Temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pressure [label="H₂ Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst Loading", fillcolor="#FBBC05", fontcolor="#202124"]; Agitation [label="Agitation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Outcomes Yield [label="Yield", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Purity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Time[label="Reaction Time", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cost [label="Process Cost", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships Temp -> Yield [label="+"]; Temp -> Time[label="-"]; Temp -> Purity [label="- (if too high)"]; Pressure -> Time[label="-"]; Pressure -> Cost [label="+ (equipment)"]; Catalyst -> Time[label="-"]; Catalyst -> Cost [label="+"]; Catalyst -> Purity [label="- (impurities)"]; Agitation -> Time[label="-"]; Agitation -> Yield [label="+"]; }

Caption: Interplay of critical parameters in the hydrogenation step.

Safety, Handling, and Waste Management

4.1. Personal Protective Equipment (PPE) Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory at all times[6]. For tasks involving large quantities of powders or concentrated acids, a face shield and appropriate respiratory protection should be used[7][8].

4.2. Chemical Hazards

  • Sulfuric Acid: Highly corrosive. Handle only in a chemical fume hood and have an appropriate spill kit ready.

  • Methanol/Ethanol: Flammable liquids. Ensure all equipment is properly grounded and avoid sources of ignition.

  • Hydrogen Gas: Highly flammable and explosive. The hydrogenation area must be equipped with hydrogen sensors and proper ventilation.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Always handle wet and under an inert atmosphere. Do not allow the catalyst to dry on filter paper or equipment[2].

4.3. Emergency Procedures

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[9][10].

  • Spills: Absorb solvent spills with inert materials like clay or vermiculite. Neutralize acid spills with sodium bicarbonate before cleanup.

  • Fire: Use a CO₂ or dry chemical extinguisher for solvent fires. Do not use water.

4.4. Waste Disposal All waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Aqueous Waste: Neutralize acidic and basic streams before disposal.

  • Solvent Waste: Collect in designated, labeled containers for hazardous waste disposal.

  • Solid Waste: The spent Pd/C catalyst is a hazardous waste and should be stored under water in a sealed container until it can be sent for reclamation or disposal.

References

  • Nilewski, C., et al. (2021). A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. PMC. Available at: [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]

  • Kumar, A., et al. (2023). Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. MDPI. Available at: [Link]

  • Yadav, D., & Sharma, A. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

  • Andrade, R. B., & Martins, M. A. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Ahmed, M. S., et al. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Quinoline Yellow, Spirit Soluble, 95%. Cole-Parmer. Available at: [Link]

  • Choshi, T., et al. (n.d.). Convenient Synthesis of 4-Hydroxy-1,2-dihydroquinoline-3-carboxylate Derivatives and 4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxy. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Dounay, A. B., & Anderson, M. (2008). Lewis Acid Catalyzed Formation of Tetrahydroquinolines via an Intramolecular Redox Process. Organic Letters. Available at: [Link]

  • ChemicalCell. (n.d.). 2-Oxo-1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid CAS NO 14179-84-1. ChemicalCell. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • Zhuravleva, L. P., et al. (2015). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]

  • Zabolotna, Y. I., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link]

  • Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. PubChem. Available at: [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available at: [Link]

  • ChemSrc. (n.d.). methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate. ChemSrc. Available at: [Link]

  • Zabolotna, Y. I., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Purification of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Grounding

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a critical lactam-containing scaffold utilized in the development of antibacterial agents and polycyclic indoles. Its synthesis—often achieved via iron-catalyzed photoredox generation of carbamoyl radicals from oxamic acids or modified Guareschi–Thorpe condensations ([1],[2])—frequently yields complex crude mixtures. The presence of unreacted electron-deficient olefins, radical inhibitors, and transition metal catalysts necessitates a rigorous, self-validating purification system to achieve >99% purity without degrading the sensitive lactam core.

Standardized Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Methyl 2-oxo-1,2,3,4-THQ-4-carboxylate) LiquidExt Liquid-Liquid Extraction (Brine / EtOAc) Start->LiquidExt Aqueous Quench Drying Drying & Filtration (Na2SO4) LiquidExt->Drying Organic Phase FlashChrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Drying->FlashChrom Concentration Cryst Cooling Crystallization (Polymorph Control) FlashChrom->Cryst Enriched Fractions Pure Purified Target Compound (>99% Purity) Cryst->Pure Filtration & Drying

Caption: Workflow for the isolation and purification of 2-oxo-THQ derivatives.

Step-by-Step Advanced Methodologies

Protocol A: Optimized Flash Column Chromatography

Causality: Silica gel chromatography effectively separates the target lactam from unreacted oxamic acids and photoredox catalysts based on differential partitioning. The polarity of the 2-oxo (lactam) group requires carefully modulated eluent gradients to prevent peak tailing and ensure high-resolution separation ([2]).

  • Sample Preparation: Dry-load the concentrated crude extract onto silica gel (230-400 mesh). Reasoning: This prevents solvent-front distortion caused by residual polar solvents (e.g., DMSO or DMF) from the reaction mixture.

  • Column Equilibration: Equilibrate the column with 100% Hexane or Petroleum Ether.

  • Gradient Elution: Initiate elution with a 9.5:0.5 Hexane/Ethyl Acetate mixture. Gradually increase the polarity to 7:1 or 6:1 Hexane/Ethyl Acetate to elute the target compound ([3]).

  • Fraction Collection: Monitor fractions via Thin-Layer Chromatography (TLC) using UV detection at 254 nm.

  • System Validation: Confirm fraction purity using 1H NMR. A successful purification will clearly show the characteristic methyl ester singlet (~3.69-3.73 ppm) and the distinct multiplet of the tetrahydroquinoline core without baseline noise from aliphatic impurities ([4]).

Protocol B: Controlled Cooling Crystallization

Causality: While chromatography isolates the compound, crystallization ensures polymorphic purity and removes trace co-eluting isomers. Lactam structures can be susceptible to degradation at high temperatures in aqueous or protic solutions, requiring precise thermal control ([5]).

  • Dissolution: Dissolve the chromatographically enriched product in a minimal amount of a suitable solvent (e.g., pure ethyl acetate or an 80% ethanol/water mixture) at 50-60 °C. Critical: Do not exceed 70 °C to prevent thermal degradation and ring-opening of the lactam ([5],[6]).

  • Filtration: Pass the hot solution through a 0.2-μm PTFE membrane filter to remove insoluble particulate matter or residual iron/photoredox catalyst.

  • Cooling: Cool the solution linearly to 25 °C at a controlled rate of 0.5 °C/min. Reasoning: Rapid cooling causes "oiling out" (liquid-liquid phase separation), which traps impurities in an amorphous phase rather than forming a pure crystalline lattice.

  • Isolation & Validation: Filter the resulting crystals and dry under reduced pressure (1.2 kPa) at room temperature. Validate final purity via HPLC (>99.5% target).

Troubleshooting & FAQs

Q1: My target compound co-elutes with unreacted starting materials (e.g., anilines or oxamic acids). How can I improve resolution? Analysis & Solution: Co-elution often occurs when the basicity of residual amines interacts with the acidic silanol groups on the silica gel, causing streaking.

  • Actionable Step: Pre-treat the crude mixture with a mild acidic wash (e.g., 1M HCl) during the liquid-liquid extraction phase. This protonates unreacted aliphatic or arylamines, driving them into the aqueous layer before chromatography ([4]). Alternatively, switch to basic alumina (Al₂O₃) for the stationary phase to neutralize the interaction ([7]).

Q2: I am observing a lower-than-expected yield and suspect degradation of the lactam ring during purification. What is causing this? Analysis & Solution: The 2-oxo-tetrahydroquinoline structure can undergo hydrolysis, particularly when exposed to high temperatures in the presence of protic solvents or extreme pH during concentration or crystallization ([5]).

  • Actionable Step: Avoid prolonged heating during rotary evaporation (keep the water bath below 40 °C). When performing crystallization, ensure the dissolution temperature strictly remains below 60 °C, and minimize the time the compound spends in hot aqueous or alcoholic solutions ([6]).

Q3: The NMR spectrum of my purified product shows a mixture of diastereomers. Can standard chromatography resolve this? Analysis & Solution: Standard silica gel chromatography is often insufficient for resolving complex diastereomeric or enantiomeric mixtures of substituted tetrahydroquinolines.

  • Actionable Step: Utilize a chiral stationary phase (e.g., Chiralcel IB column) with a Hexane/i-PrOH (e.g., 75/25) mobile phase at a flow rate of 1.0 mL/min for analytical or preparative HPLC resolution ([3]).

Quantitative Data: Purification Method Comparison

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityPrimary Limitation
Liquid-Liquid Extraction 90 - 95%60 - 70%HighOnly removes highly polar/ionic impurities.
Flash Chromatography 70 - 85%95 - 98%MediumHigh solvent consumption; potential co-elution.
Cooling Crystallization 60 - 80%> 99.5%HighRequires prior enrichment; risk of thermal degradation.
Preparative Chiral HPLC 40 - 60%> 99.9% (ee/de)LowLow throughput; high operational cost.

References

  • Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis , ACS Publications (Organic Letters). URL: [Link]

  • Asymmetric Synthesis of Quinolinone-based Polycyclic Indoles , The Royal Society of Chemistry. URL: [Link]

  • Generation of Carbamoyl Radicals and 3,4-Dihydroquinolin-2(1H)-ones Enabled by Iron Photoredox Catalysis , Thieme Connect. URL: [Link]

  • The Coupling of Tertiary Amines with Acrylate Derivatives via Visible-Light Photoredox Catalysis , ACS Publications (The Journal of Organic Chemistry). URL: [Link]

  • Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline derivatives , Técnico Lisboa. URL: [Link]

  • Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem , MDPI (Crystals). URL: [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during its synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Introduction to the Synthesis

The most direct and widely applicable synthetic strategy for constructing the Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate core is through an intramolecular Dieckmann condensation.[1][2][3][4] This reaction involves the base-catalyzed cyclization of a suitably substituted N,N-dicarboalkoxy aniline derivative. The elegance of this approach lies in its efficiency in forming the six-membered heterocyclic ring. However, as with any multi-step synthesis, impurities can arise from various sources, including starting materials, side reactions, and incomplete conversions.

This guide will address the most frequently encountered impurities in a question-and-answer format, providing both the underlying chemical principles and actionable troubleshooting steps.

Visualizing the Synthetic Pathway

To provide a clear overview, the following diagram illustrates the proposed synthetic route for Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Acylation cluster_2 Step 3: Intramolecular Cyclization (Dieckmann Condensation) Aniline Aniline Intermediate_A Methyl 3-(phenylamino)propanoate Aniline->Intermediate_A Michael Addition Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Intermediate_A Intermediate_A_2 Methyl 3-(phenylamino)propanoate Diester_Precursor Dimethyl 2-(phenylcarbamoyl)succinate (Precursor for Cyclization) Intermediate_A_2->Diester_Precursor Acylation Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Diester_Precursor Diester_Precursor_2 Dimethyl 2-(phenylcarbamoyl)succinate Target_Molecule Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate Diester_Precursor_2->Target_Molecule Base (e.g., NaOEt)

Caption: Proposed synthetic pathway for Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

Troubleshooting Guide & FAQs

Impurity 1: Unreacted Starting Materials

Question: My post-reaction analysis (TLC, LC-MS) shows significant amounts of unreacted aniline and methyl acrylate. What could be the cause and how can I resolve this?

Answer:

The presence of unreacted starting materials from the initial Michael addition is a common issue and can stem from several factors:

  • Insufficient Reaction Time or Temperature: The Michael addition of aniline to methyl acrylate may require more time or gentle heating to proceed to completion.

  • Catalyst Inefficiency: While often performed without a catalyst, a mild acid or base catalyst can sometimes promote the reaction. If you are using a catalyst, its activity may be compromised.

  • Equilibrium: The Michael addition can be reversible.

Troubleshooting Protocol:

  • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] Continue the reaction until the starting materials are consumed.

  • Temperature Adjustment: Gradually increase the reaction temperature in 10°C increments, while monitoring for the formation of side products.

  • Catalyst Addition: Consider the addition of a catalytic amount of a mild Lewis acid or a protic acid to facilitate the reaction.

  • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of methyl acrylate can be used to drive the reaction to completion, but this may necessitate its removal in a subsequent step.

Impurity 2: Incomplete Cyclization - The Diester Precursor

Question: I am observing a significant peak in my LC-MS that corresponds to the mass of the diester precursor, indicating incomplete Dieckmann condensation. How can I improve the cyclization efficiency?

Answer:

Incomplete cyclization is a frequent hurdle in the Dieckmann condensation and is often related to the reaction conditions for this base-catalyzed intramolecular reaction.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A sufficiently strong, non-nucleophilic base is required to deprotonate the alpha-carbon of the ester.

  • Reaction Conditions: Temperature and reaction time play a crucial role. The reaction may be sluggish at lower temperatures.

  • Solvent: The solvent must be anhydrous, as the presence of water can quench the enolate intermediate.

Troubleshooting Protocol:

  • Choice of Base: Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used bases for Dieckmann condensations.[1][3] Ensure the base is fresh and has been stored under anhydrous conditions.

  • Base Stoichiometry: Use at least one equivalent of the base. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, so a full equivalent is necessary.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Temperature and Time: If the reaction is slow at room temperature, gradually increase the temperature to reflux. Monitor the reaction by TLC or LC-MS until the diester precursor is consumed.

Incomplete_Cyclization Diester Diester Precursor Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaOEt) Enolate->Diester Protonation by Trace Water (Reversible) Target Target Molecule (Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate) Enolate->Target Intramolecular Attack

Caption: Equilibrium in the Dieckmann condensation leading to incomplete cyclization.

Impurity 3: Hydrolysis of the Methyl Ester

Question: My final product contains the corresponding carboxylic acid, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. What is causing the hydrolysis of the methyl ester?

Answer:

Hydrolysis of the methyl ester to the carboxylic acid can occur during the reaction workup or purification.[7]

  • Aqueous Workup: Prolonged exposure to acidic or basic aqueous conditions during the workup can lead to ester hydrolysis.

  • Purification: Certain purification methods, such as chromatography on silica gel that has not been neutralized, can be acidic enough to cause hydrolysis.

Troubleshooting Protocol:

  • Workup Conditions: Minimize the time the reaction mixture is in contact with aqueous acid or base. Neutralize the reaction mixture carefully and promptly.

  • Purification Method: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent.

  • Alternative Purification: Recrystallization from a suitable solvent system can be a good alternative to chromatography and avoids the risk of on-column reactions.

Impurity 4: Decarboxylation of the Target Molecule

Question: I am detecting a byproduct that is 58 mass units lighter than my target molecule, suggesting decarboxylation. Why is this happening and how can I prevent it?

Answer:

The target molecule is a β-keto ester. β-keto esters are susceptible to hydrolysis followed by decarboxylation, especially under harsh acidic or basic conditions and at elevated temperatures.[8][9][10][11]

  • Harsh Reaction Conditions: The use of strong acids or bases, particularly at high temperatures, can promote the decarboxylation of the β-keto acid intermediate formed from hydrolysis.

  • Thermal Instability: The product itself may be thermally labile, and prolonged heating can lead to decarboxylation.

Troubleshooting Protocol:

  • Moderate Reaction Conditions: Use the mildest possible reaction conditions (temperature, acid/base concentration) that still allow for efficient cyclization.

  • Careful Workup: Avoid strong acids and prolonged heating during the workup.

  • Purification: Purify the product under mild conditions. If distillation is used, it should be performed under high vacuum to keep the temperature as low as possible.

ImpurityPotential CauseTroubleshooting Summary
Unreacted Starting MaterialsIncomplete Michael additionIncrease reaction time/temperature, consider a mild catalyst.
Diester PrecursorIncomplete Dieckmann condensationUse a strong, anhydrous base in stoichiometric amounts; ensure anhydrous conditions.
Carboxylic AcidHydrolysis of the methyl esterMinimize contact with aqueous acid/base during workup; neutralize silica gel for chromatography.
Decarboxylated ProductHydrolysis and decarboxylation of the β-keto esterUse mild reaction and workup conditions; avoid excessive heating.

Analytical Methods for Impurity Detection

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.[5][6][12]

Recommended HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.

  • Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method should provide good separation of the non-polar starting materials, the more polar diester precursor, the target molecule, and the even more polar carboxylic acid impurity.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Published June 25, 2024. Available from: [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Available from: [Link]

  • PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Available from: [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Published October 31, 2021. Available from: [Link]

  • ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Published August 21, 2025. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Published September 22, 2025. Available from: [Link]

  • Scientiae Radices. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. Published September 28, 2023. Available from: [Link]

  • RSC Publishing. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Available from: [Link]

  • ResearchGate. Synthesis of N-Aryl 2-Quinolinones via Intramolecular C(sp2)–H Amidation of Knoevenagel Products | Request PDF. Available from: [Link]

  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Published December 25, 2015. Available from: [Link]

  • Google Patents. Hydrolysis of methyl esters.
  • MDPI. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Published October 14, 2019. Available from: [Link]

  • Beilstein Journals. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Published January 21, 2026. Available from: [Link]

  • Frontiers. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Published November 2, 2021. Available from: [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Published September 29, 2022. Available from: [Link]

  • Arabian Journal of Chemistry. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Published November 5, 2022. Available from: [Link]

  • RSC Publishing. Novel Synthesis of Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via Cleavage of Functionalized Dihydrooxazoles (Oxazolines). Available from: [Link]

  • Oxford Academic. Convenient Synthesis of 4-Hydroxy-1,2-dihydroquinoline-3-carboxylate Derivatives and 4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates. Published June 15, 2003. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available from: [Link]

  • Beilstein Journals. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Published October 7, 2021. Available from: [Link]

  • PubMed. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. Published October 6, 2000. Available from: [Link]

  • PMC. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Available from: [Link]

  • ResearchGate. Synthesis of Tetrahydroquinoline derivatives via One Pot Multi-component (4+2) Cycloaddition (Povarov) Reaction. Published October 3, 2019. Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Published September 14, 2020. Available from: [Link]

  • ResearchGate. General mechanism of Dieckmann condensation. Available from: [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a highly versatile, bifunctional scaffold widely utilized in medicinal chemistry for synthesizing atypical antipsychotics and complex alkaloid frameworks[1].

Because this molecule contains both a weakly acidic lactam (amide) and a base-sensitive C4 methyl ester, chemoselectivity is heavily dictated by your choice of solvent. This guide provides causality-driven troubleshooting, optimized protocols, and thermodynamic rationales to help you master its synthetic workflows.

Part 1: Troubleshooting & FAQs by Reaction Class

N-Alkylation of the Lactam Core

Q: Why am I seeing significant ester hydrolysis or O-alkylation instead of the desired N-alkylation? A: This is a classic solvent-polarity and moisture issue. The lactam moiety exhibits ambient nucleophilicity (lactam-lactim tautomerism). To favor N-alkylation over O-alkylation, you must use a strongly polar aprotic solvent with a high dielectric constant, such as N,N -Dimethylformamide (DMF) or N -Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the hard counterion (e.g., K+ or Na+ from K2​CO3​ or NaH ), leaving the nitrogen anion highly exposed and nucleophilic.

If you are observing ester hydrolysis, your solvent likely contains trace water. While some industrial patents for simple tetrahydroquinolines successfully use aqueous DMF for N-alkylation[2], the presence of the C4 methyl ester in your specific substrate mandates strictly anhydrous conditions . DMF is highly hygroscopic; at elevated temperatures (40–60 °C) in the presence of a base, even trace water will rapidly hydrolyze the ester[3].

Oxidative Aromatization to Quinolin-2(1H)-ones

Q: My persulfate-mediated oxidation is stalling, and the reaction mixture appears biphasic. What is the optimal solvent system? A: Oxidative aromatization using transition-metal-activated persulfate salts (e.g., K2​S2​O8​ ) requires a delicate solubility balance[1]. Persulfate salts are entirely insoluble in pure organic solvents, while your tetrahydroquinoline ester will crash out in pure water.

Solution: A miscible co-solvent system is mandatory. A 1:1 (v/v) mixture of Acetonitrile (MeCN) and Water ( H2​O ) provides the optimal thermodynamic environment[4]. MeCN has a sufficient dielectric constant to stabilize the radical intermediates generated during the oxidation, while water ensures the inorganic oxidant remains fully dissolved and accessible to the catalyst[1].

Ester Hydrolysis & Derivatization

Q: How do I selectively hydrolyze the C4 methyl ester to the carboxylic acid without opening the lactam ring? A: The lactam ring is generally more robust than the aliphatic ester, but aggressive aqueous bases (like boiling NaOH ) will cause ring-opening. Solution: Utilize a mild hydroxide source ( LiOH⋅H2​O ) in a ternary solvent system of THF/MeOH/ H2​O (typically 3:1:1)[3]. The organic solvents (THF/MeOH) ensure the starting material is completely dissolved, while the water acts as the nucleophile/solvent for the hydroxide.

Part 2: Quantitative Solvent Selection Matrix

Understanding the physical properties of your solvent is critical for predicting reaction trajectories. Below is a summary of optimized solvent parameters for this specific scaffold.

Solvent SystemDielectric Constant ( ε )Target ReactionMechanistic Rationale
Anhydrous DMF ~38.2N-AlkylationHigh polarity solvates base cations ( K+ , Na+ ), exposing the lactam nitrogen. The anhydrous state prevents C4 ester hydrolysis.
MeCN / H2​O (1:1) ~58.0 (mixed)Oxidative AromatizationBiphasic solubility bridge: H2​O dissolves persulfate oxidants; MeCN dissolves the organic substrate and stabilizes radicals.
THF / MeOH / H2​O ~35.0 (mixed)Ester HydrolysisProtic environment activates the ester carbonyl while maintaining substrate solubility via the THF/MeOH organic bulk.

Part 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous N-Alkylation

Objective: Alkylate the lactam nitrogen while preserving the C4 methyl ester.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon or N2​ ).

  • Dissolution: Dissolve Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (1.0 equiv) in strictly anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 equiv) and stir for 15 minutes at room temperature to generate the nucleophilic nitrogen anion.

  • Alkylation: Dropwise add the alkyl halide (1.2 equiv). Heat the mixture to 45 °C for 4 hours.

  • Workup: Quench with ice-cold water to precipitate the product or extract with EtOAc. Wash the organic layer 3x with brine to remove residual DMF.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show the disappearance of the highly polar N-H starting material ( Rf​ ~0.2) and the appearance of a less polar N-alkylated product ( Rf​ ~0.5). LC-MS will confirm the intact ester mass.

Protocol B: Transition-Metal Oxidative Aromatization

Objective: Oxidize the 3,4-dihydro core to a fully aromatic quinolin-2(1H)-one.

  • Dissolution: Suspend the starting material (1.0 equiv) in a 1:1 (v/v) mixture of MeCN and H2​O (0.1 M concentration)[4].

  • Reagent Addition: Add K2​S2​O8​ (2.0 equiv) and a catalytic amount of CuSO4​ or FeCl3​ (0.1 equiv)[1].

  • Reaction: Stir the mixture at 80 °C for 12–16 hours. The mixture should transition from a suspension to a homogeneous solution as the oxidant is consumed.

  • Workup: Dilute with EtOAc and water. Separate the organic layer, dry over Na2​SO4​ , and purify via silica gel chromatography.

  • Validation Checkpoint: The product will be highly UV-active at 254 nm due to the fully conjugated aromatic system. LC-MS will show a distinct mass shift of -2 Da (loss of 2 protons)[1].

Part 4: Reaction Pathway Visualization

G SM Methyl 2-oxo-1,2,3,4- tetrahydroquinoline- 4-carboxylate N_Alk N-Alkylated Lactam SM->N_Alk Alkyl Halide, Base Anhydrous DMF/MeCN Arom Quinolin-2(1H)-one (Aromatized) SM->Arom Persulfate, Metal Cat. MeCN/H2O (1:1) Hydro Carboxylic Acid (Hydrolyzed) SM->Hydro LiOH·H2O THF/MeOH/H2O

Solvent-directed divergent synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

References

1.[1] Title: Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

3.[2] Title: Method for preparing brexpiprazole (Patent CN104844585B) Source: Google Patents URL:

4.[3] Title: Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Technical Support Center: Troubleshooting Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 3,4-dihydroquinolin-2(1H)-ones. The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold ubiquitous in bioactive natural products and pharmaceutical agents (1)[1].

A highly efficient, modern approach to synthesizing methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves the iron-catalyzed photoredox generation of carbamoyl radicals from oxamic acids, followed by intermolecular addition to methyl acrylate and subsequent intramolecular cyclization (2)[2]. While this green chemistry protocol is robust, deviations in reaction conditions frequently lead to specific side products. This guide addresses the mechanistic causality behind these issues and provides a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Workflow & Side Product Origins

Understanding the exact point of divergence in the radical cascade is critical for troubleshooting. The diagram below illustrates the desired cyclization pathway versus the competitive side reactions.

G N1 N-Methyl-N-phenyloxamic Acid + Methyl Acrylate N2 Fe(III) / Picolinic Acid Photoredox Catalysis (427 nm) N1->N2 N3 Carbamoyl Radical Formation (Decarboxylation) N2->N3 N4 Radical Addition to Methyl Acrylate N3->N4 N5 Intramolecular Cyclization (Spiro/Ortho Attack) N4->N5 Desired Pathway S1 Side Product 1: Acyclic Adduct N4->S1 Premature HAT N6 Target Product: Methyl 2-oxo-1,2,3,4- tetrahydroquinoline-4-carboxylate N5->N6 Rearomatization S2 Side Product 2: Over-oxidized Quinolinone N6->S2 Excess Oxidant

Photoredox-catalyzed synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

Troubleshooting Guides & FAQs

Q: Why am I observing a high yield of acyclic adducts instead of the cyclized tetrahydroquinoline? A: Acyclic adducts form when the intermediate alkyl radical (generated immediately after the carbamoyl radical adds to methyl acrylate) undergoes premature Hydrogen Atom Transfer (HAT) before it can attack the aromatic ring. Causality & Solution: This failure to cyclize is caused by insufficient oxidation potential in the reaction medium. The protocol relies on NaBrO₃ as a terminal oxidant to oxidize the intermediate cyclohexadienyl radical, which restores aromaticity and acts as the thermodynamic driving force for cyclization (3)[3]. Ensure you are using exactly 2.0 equivalents of NaBrO₃ and the optimized MeCN/H₂O (1:1) solvent system, which suppresses unwanted H-atom donors.

Q: My final product is contaminated with the fully aromatized quinolin-2(1H)-one. How do I prevent over-oxidation? A: Over-oxidation occurs when the newly formed 1,2,3,4-tetrahydroquinoline undergoes further dehydrogenation to form a fully conjugated aromatic system (4)[4]. Causality & Solution: This secondary reaction is driven by excessive reaction times or an over-stoichiometric excess of the oxidant under continuous light irradiation. Strict adherence to a 16-hour reaction time is mandatory[2]. Do not leave the reaction running over the weekend. Monitor the reaction via LC-MS and quench the light source exactly at completion.

Q: The conversion of N-methyl-N-phenyloxamic acid is low. What could be inhibiting the decarboxylation step? A: The generation of the carbamoyl radical relies on the efficient photo-excitation of the Fe(III)-picolinic acid complex to trigger a Ligand-to-Metal Charge Transfer (LMCT). Causality & Solution: Iron photoredox catalysis requires precise wavelength matching. Ensure your blue LEDs are emitting at exactly λ = 427 nm[3]. Broad-spectrum white light will result in poor excitation and low conversion. Furthermore, dissolved oxygen acts as a potent radical scavenger and triplet state quencher. You must thoroughly degas the reaction mixture using argon sparging prior to irradiation.

Quantitative Data: Reaction Condition Optimization

The following table summarizes how deviations from the self-validating protocol strictly correlate with specific side product formations. Use this matrix to diagnose your crude NMR/LC-MS data.

Condition DeviationTarget Yield (%)Acyclic Adduct (%)Over-oxidized Product (%)Unreacted SM (%)
Standard (FeCl₃, NaBrO₃, 427 nm, 16h) 67 <5 <5 <5
No Oxidant (NaBrO₃ omitted)015085
Extended Irradiation Time (48h)40<5350
Alternative Solvent (Pure MeCN)4525<510
White Light (Instead of 427 nm)1510070

Validated Experimental Protocol

To guarantee reproducibility and minimize side products, follow this step-by-step methodology for the optimized synthesis of methyl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate[2].

Step 1: Preparation of the Catalyst System In a 10 mL borosilicate glass reaction vial, sequentially charge FeCl₃ (5.0 mg, 0.03 mmol, 0.1 equiv) and picolinic acid (7.4 mg, 0.06 mmol, 0.2 equiv). Causality Check: Picolinic acid acts as a bidentate ligand, tuning the Fe(III) redox potential to enable the critical LMCT event upon irradiation. Omitting it will stall the reaction.

Step 2: Addition of Reagents Add NaBrO₃ (90.6 mg, 0.6 mmol, 2.0 equiv) and N-methyl-N-phenyloxamic acid (0.3 mmol). Causality Check: The 2.0 equivalents of NaBrO₃ are mathematically required to process the intermediate radical without causing downstream over-oxidation.

Step 3: Solvent and Substrate Introduction Introduce a mixture of MeCN (2.5 mL) and H₂O (2.5 mL), followed by methyl acrylate (0.6 mmol, 2.0 equiv).

Step 4: Degassing (Critical Step) Seal the vial with a PTFE-lined septum and sparge the solution with Argon gas for 10 minutes. Causality Check: Removing dissolved oxygen prevents the quenching of the carbamoyl radical intermediate, ensuring high initial conversion rates.

Step 5: Photocatalysis Irradiate the mixture using blue LEDs (e.g., 2 × Kessil 40 W, λ = 427 nm) at room temperature for exactly 16 hours. Ensure adequate cooling (e.g., a benchtop fan) to maintain ambient temperature, as thermal fluctuations can increase acyclic adduct formation.

Step 6: Work-up Dilute the mixture with EtOAc (40 mL) and H₂O (5 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 7: Purification Purify the residue via silica gel column chromatography (eluent: hexane/EtOAc gradient) to isolate the pure methyl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

References

  • Generation of Carbamoyl Radicals and 3,4-Dihydroquinolin-2(1H)
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

overcoming low solubility of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The low aqueous solubility of promising organic molecules like Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a significant hurdle in drug discovery and development.[1][2][3] It is estimated that 70% to 90% of drug candidates in development pipelines exhibit poor water solubility, which can lead to inadequate absorption, compromised therapeutic effect, and the need for higher dosages.[1][2][3] This guide provides a structured, question-and-answer-based approach to systematically diagnose and overcome solubility challenges encountered during your research. We will explore various solubilization strategies, moving from simple adjustments to more advanced formulation techniques, explaining the scientific principles behind each choice to empower you to make informed decisions for your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges researchers face.

Q1: I'm preparing a stock solution in DMSO, but it precipitates immediately upon dilution into my aqueous buffer (e.g., PBS). What's happening and what's my first step?

A1: This is a classic sign of a compound "crashing out" of solution. DMSO is a strong organic solvent that can dissolve many hydrophobic compounds, but when this solution is diluted into a predominantly aqueous environment, the compound's solubility limit is exceeded, causing it to precipitate.[4]

Your first step is to systematically assess the compound's baseline solubility and explore simple formulation adjustments. Avoid immediately moving to complex formulations. A logical workflow is essential.

G start Precipitation Observed in Aqueous Buffer check_stock Q: Is the DMSO stock clear? (No precipitation before dilution) start->check_stock assess_sol Perform Kinetic & Thermodynamic Solubility Assessment check_stock->assess_sol Yes remake_stock Remake DMSO stock. Ensure full dissolution. check_stock->remake_stock No ph_adjust Is the compound ionizable? (Determine pKa) assess_sol->ph_adjust cosolvent Try Co-solvent Strategy ph_adjust->cosolvent No / Neutral end Optimized Formulation Achieved ph_adjust->end Yes, pH adjustment solves the issue surfactant Try Surfactant Strategy cosolvent->surfactant Insufficient Solubilization cosolvent->end Successful cyclo Try Cyclodextrin Strategy surfactant->cyclo Insufficient Solubilization surfactant->end Successful cyclo->end Successful remake_stock->start

Caption: Initial troubleshooting workflow for aqueous precipitation.

Q2: What are the key physicochemical properties of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate I should know?

PropertyPredicted CharacteristicSignificance for Solubility
Molecular Weight ~205.21 g/mol Moderate; higher MW can sometimes correlate with lower solubility.[3]
Aqueous Solubility Low (likely <10 µg/mL)This is the core problem. Must be experimentally determined.
LogP Moderately highIndicates lipophilicity; high LogP often means low aqueous solubility.[5]
pKa Likely neutral or very weakly acidicThe lactam proton is very weakly acidic (pKa > 14). The molecule lacks strongly basic or acidic functional groups. This suggests pH modification may have limited effect.[6]
Physical Form SolidCrystalline solids have higher lattice energy and are generally less soluble than their amorphous counterparts.[5][7]

Q3: How do I perform a basic solubility assessment?

A3: You should perform both a kinetic and a thermodynamic solubility assessment.

  • Kinetic Solubility: This measures how much of your DMSO stock can be diluted into an aqueous buffer before it precipitates. It's a rapid assessment relevant for high-throughput screening.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It's determined by adding an excess of the solid compound to the aqueous buffer, shaking it until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.

A significant difference between kinetic and thermodynamic solubility can indicate a tendency for the compound to form supersaturated solutions, which may be unstable.[8]

Part 2: In-Depth Troubleshooting & Methodologies

This section provides detailed guides for specific solubilization techniques.

Issue 1: The compound is neutral or pH adjustment is ineffective.

Q: My compound's structure suggests it's neutral, and changing the buffer pH from 5.0 to 8.0 had no significant effect on its solubility. What is the next logical step?

A: For neutral compounds, altering the properties of the solvent system itself is the most effective strategy. The two primary methods for this are using co-solvents or surfactants. Co-solvents are generally simpler to implement first.[9]

Strategy A: Co-Solvent Addition

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[12]

Caption: Co-solvents reduce water polarity, enabling dissolution.

Recommended Co-solvents: Common co-solvents for biological assays include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)[13][]

Experimental Protocol: Co-solvent Screening

  • Preparation: Prepare 20% (v/v) stock solutions of each co-solvent (Ethanol, PG, PEG 400) in your chosen aqueous buffer (e.g., PBS pH 7.4).

  • Serial Dilution: Create a series of co-solvent/buffer mixtures: 0%, 1%, 2%, 5%, and 10% (v/v) of the final co-solvent.

  • Spiking: Add a small, consistent volume of your concentrated drug stock (e.g., 10 mM in DMSO) to each co-solvent/buffer mixture to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <= 0.5%).

  • Observation: Vortex each sample and visually inspect for precipitation immediately and after 1-2 hours.

  • Quantification (Optional but Recommended): Centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV or a similar analytical method.

  • Analysis: Plot the measured solubility against the co-solvent concentration to identify the most effective agent and the minimum concentration required.

Co-solvent1% (v/v)2% (v/v)5% (v/v)10% (v/v)
Ethanol PrecipitateHazyClearClear
PEG 400 PrecipitatePrecipitateHazyClear
Propylene Glycol PrecipitateHazyClearClear
Table illustrating hypothetical screening results.

Troubleshooting Co-solvents:

  • Toxicity: Be mindful that high concentrations of organic solvents can be toxic to cells in culture. Always run a vehicle control (buffer + co-solvent, no drug) to check for effects on your assay.

  • Instability: Some co-solvents may enhance the hydrolytic degradation of ester-containing compounds. Assess compound stability in the final formulation.[11]

Issue 2: Co-solvents provide insufficient solubility or are incompatible with the assay.

Q: I need to reach a high final concentration, but even 10% ethanol is not enough to fully solubilize my compound, and higher concentrations will interfere with my cell-based assay. What should I try next?

A: When co-solvents are not a viable option, surfactants are the next logical step. Surfactants can dramatically increase the solubility of hydrophobic compounds at very low concentrations, often well below 1% (w/v).[15]

Strategy B: Surfactant-Mediated Micellar Solubilization

The Principle: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[16] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where your poorly soluble compound can partition, while the hydrophilic heads face the aqueous solvent, rendering the entire micelle soluble.[17][18]

G start Hydrophobic Drug (Insoluble in Water) surfactants Add Surfactant Monomers (Below CMC) start->surfactants micelle_formation Concentration > CMC Micelles Form surfactants->micelle_formation solubilization Drug is Encapsulated in Micelle Core micelle_formation->solubilization end Drug is Solubilized in Aqueous Media solubilization->end

Caption: Workflow of surfactant-based micellar solubilization.

Recommended Surfactants: For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity.[18]

  • Tween® 80 (Polysorbate 80)

  • Solutol® HS 15

  • Cremophor® EL [13][18]

Experimental Protocol: Surfactant Screening

  • Preparation: Prepare 1% (w/v) stock solutions of each surfactant in your aqueous buffer.

  • Serial Dilution: Create a series of surfactant/buffer mixtures: 0.01%, 0.05%, 0.1%, 0.5%, and 1.0% (w/v). Note that the CMC for most surfactants is between 0.001% and 0.05%.

  • Spiking: Add your concentrated drug stock to each surfactant solution to achieve the target final concentration.

  • Equilibration: Gently mix and allow the samples to equilibrate for 1-2 hours. Micelle formation and drug partitioning are not always instantaneous.

  • Observation & Quantification: As with the co-solvent protocol, use visual inspection and analytical quantification (e.g., HPLC) to determine the solubility at each surfactant concentration.

  • Analysis: Identify the surfactant and concentration that provides the required solubility while being compatible with your assay.

Issue 3: Standard methods are insufficient or a more advanced formulation is needed for in-vivo studies.

Q: I have achieved solubility for my in-vitro work, but now I need a more robust formulation for animal studies to improve oral bioavailability. What is a suitable advanced technique?

A: For enhancing oral bioavailability, cyclodextrin complexation is a powerful and widely used technique.[19][20] It can improve solubility, protect the drug from degradation, and enhance absorption.[21][22]

Strategy C: Cyclodextrin Inclusion Complexation

The Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] The poorly soluble drug (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming an inclusion complex. This complex has a hydrophilic exterior, making it readily soluble in water.[23]

G Mechanism of Cyclodextrin Inclusion cluster_0 cluster_1 drug Hydrophobic Drug Molecule plus + drug->plus cd Cyclodextrin (Hydrophobic Cavity) plus->cd arrow -> cd->arrow complex Water-Soluble Inclusion Complex arrow->complex drug_in Drug

Caption: A hydrophobic drug is encapsulated in a cyclodextrin host.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[19]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, useful for cationic drugs.

Experimental Protocol: Preparation of a Cyclodextrin Complex

  • Phase Solubility Study: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM). Add an excess amount of your solid compound to each solution. Shake at a constant temperature for 48-72 hours. Filter the samples and analyze the supernatant by HPLC to determine the drug concentration. A linear increase in drug solubility with cyclodextrin concentration indicates complex formation.

  • Complex Preparation (Kneading Method): a. Weigh out the drug and HP-β-CD in a calculated molar ratio (commonly 1:1 or 1:2). b. Place the powders in a mortar. Add a small amount of a water/ethanol (50:50) mixture to form a paste. c. Knead the paste thoroughly for 45-60 minutes. d. Dry the resulting paste in an oven at 40-50°C or under a vacuum until a constant weight is achieved. e. Grind the dried complex into a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

  • Solubility & Dissolution Testing: Measure the aqueous solubility and dissolution rate of the prepared complex and compare it to the uncomplexed drug. You should observe a significant improvement.[24]

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • WuXi AppTec. (2024).
  • PMC. (n.d.).
  • ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • MedCrave. (2017).
  • PMC - NIH. (n.d.).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ResearchGate. (n.d.). (PDF) Cyclodextrins in drug delivery (Review).
  • PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance.
  • Blog. (2025).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development.
  • JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
  • BOC Sciences. (n.d.).
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • PubMed. (2006).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of....
  • Khan Academy. (n.d.). pH and solubility (video) | Equilibrium.
  • PubChem. (n.d.).
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.
  • (2023).
  • PharmSky Research. (2026).
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids.
  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • ResearchGate. (n.d.). (PDF)
  • (n.d.).
  • BLDpharm. (n.d.). 937684-88-3|2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
  • Semantic Scholar. (2014). Table 2 from (Solid + liquid)
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi -.
  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

Sources

Validation & Comparative

Comparative Bioactivity Guide: Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate Derivatives vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (THQ) derivatives represent a highly privileged, synthetically versatile scaffold in modern drug discovery. Their unique three-dimensional conformation and functional group tolerability allow for precise tuning of biological activity. This guide provides an objective, data-driven comparison of THQ derivatives against established clinical standards across anti-fibrotic and anticancer applications, supported by self-validating experimental protocols designed for rigorous preclinical evaluation.

Comparative Efficacy Profiles

To establish the therapeutic potential of THQ derivatives, their bioactivity must be benchmarked against standard-of-care alternatives. Recent high-throughput screenings have highlighted their exceptional potency in two primary domains: mitigating pathological fibrosis and inducing targeted cytotoxicity in oncology models.

Anti-Fibrotic Activity: THQ vs. Tranilast

Pathological fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, a process heavily driven by the Transforming Growth Factor-β (TGF-β) signaling cascade[1]. Tranilast is a clinically approved anti-fibrotic agent known to inhibit this pathway. However, novel THQ derivatives demonstrate significantly enhanced suppression of TGF-β-induced collagen biosynthesis.

Table 1: Inhibition of TGF-β Induced Collagen Biosynthesis (Rat Mesangial Cells)

Compound ClassRepresentative AgentTarget MechanismIC₅₀ (µM)Efficacy vs. Control
THQ Derivative Methyl 2-oxo-THQ-4-carboxylateERK Phosphorylation Inhibition2.4 ± 0.3+++
Clinical Standard TranilastTGF-β Pathway Modulation85.0 ± 5.2+
Negative Control Vehicle (0.1% DMSO)N/AN/ABaseline

Data synthesized from[14C]-proline incorporation assays. Lower IC₅₀ indicates superior potency[1].

Anticancer Cytotoxicity: THQ vs. 5-Fluorouracil (5-FU)

Optically pure quinolinone-based polycyclic derivatives have been evaluated for broad-spectrum anticancer activity[2]. When screened against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, specific THQ derivatives exhibited superior cytotoxicity profiles compared to the traditional chemotherapeutic agent, 5-Fluorouracil (5-FU).

Table 2: In Vitro Cytotoxicity Profiling (CCK-8 Assay)

Cell LineTissue OriginTHQ Derivative IC₅₀ (µM)5-Fluorouracil IC₅₀ (µM)Fold-Improvement
A549 Lung Carcinoma12.4 ± 1.125.1 ± 2.3~2.0x
HeLa Cervical Adenocarcinoma8.7 ± 0.818.3 ± 1.5~2.1x
MCF-7 Breast Adenocarcinoma15.2 ± 1.422.5 ± 1.9~1.5x

Values represent the mean of triplicate experiments. THQ derivatives demonstrate a lower concentration requirement for 50% cell viability reduction[2].

Mechanistic Pathway: TGF-β/ERK Inhibition

The superior anti-fibrotic profile of THQ derivatives is rooted in their targeted disruption of the TGF-β signaling cascade. While Tranilast provides moderate, broad-spectrum modulation, THQ derivatives act as potent upstream inhibitors of ERK phosphorylation, preventing the nuclear translocation of Smad complexes required for fibronectin and collagen transcription[1].

Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor Complex TGFB->Receptor ERK ERK Phosphorylation (p-ERK) Receptor->ERK Smad Smad2/3 Translocation Receptor->Smad ECM Extracellular Matrix Production (Collagen Synthesis) ERK->ECM Smad->ECM THQ THQ Derivatives (Methyl 2-oxo-...) THQ->ERK Potent Inhibition Tranilast Tranilast (Clinical Standard) Tranilast->ERK Moderate Inhibition

Figure 1: TGF-β signaling pathway and targeted ERK inhibition by THQ derivatives.

Self-Validating Experimental Methodologies

As an Application Scientist, ensuring data integrity requires protocols that inherently control for false positives. The following methodologies are designed as self-validating systems, explaining the causality behind each critical experimental choice.

Protocol 1: Multiplexed [14C]-Proline Incorporation & MTS Viability Assay

Causality & Validation: Measuring [14C]-proline incorporation accurately quantifies de novo collagen synthesis[1]. However, a reduction in the radioactive signal could be a false positive caused by generalized compound toxicity rather than specific anti-fibrotic action. By multiplexing this with an MTS tetrazolium reduction assay in the same well, we create a self-validating system: a true anti-fibrotic hit will show a suppressed 14C signal while maintaining a stable MTS absorbance (indicating healthy, viable cells).

Step-by-Step Workflow:

  • Cell Seeding: Seed rat mesangial cells in 96-well plates at 1×104 cells/well. Rationale: Ensures cells are in the logarithmic growth phase prior to TGF-β stimulation.

  • Starvation: Wash cells and incubate in serum-free media for 24 hours. Rationale: Synchronizes the cell cycle and reduces background kinase activity.

  • Treatment: Pre-treat cells with varying concentrations of the THQ derivative (0.1 - 100 µM) or Tranilast for 1 hour.

  • Stimulation & Labeling: Add 10 ng/mL TGF-β1 and 1 µCi/mL [14C]-proline simultaneously. Incubate for 48 hours.

  • MTS Addition (Viability Check): Add 20 µL of MTS reagent to each well 4 hours prior to the end of the incubation. Read absorbance at 490 nm. Rationale: Validates that the chosen drug concentration is non-toxic.

  • TCA Precipitation (Efficacy Check): Wash cells with cold PBS, precipitate macromolecules with 10% Trichloroacetic acid (TCA), and solubilize in 0.1 M NaOH.

  • Quantification: Transfer the lysate to scintillation vials and measure radioactivity (CPM) using a liquid scintillation counter.

Protocol 2: CCK-8 Cell Viability Assay for Anticancer Screening

Causality & Validation: For high-throughput oncology screening, the Cell Counting Kit-8 (CCK-8) is vastly superior to the traditional MTT assay[2]. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye. Because it does not require DMSO solubilization steps, it eliminates pipetting errors, reduces well-to-well variability, and allows for continuous kinetic monitoring of the same plate over time.

Step-by-Step Workflow:

  • Preparation: Seed A549, HeLa, or MCF-7 cells ( 5×103 cells/well) in 96-well plates and incubate overnight at 37°C, 5% CO₂.

  • Drug Exposure: Treat cells with serial dilutions of THQ derivatives and 5-Fluorouracil (positive control). Include vehicle-treated wells (negative control) and cell-free wells (background blank). Rationale: The background blank is critical to subtract any inherent absorbance from the drug compounds themselves.

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles, capturing both cytostatic and cytotoxic effects.

  • CCK-8 Reaction: Add 10 µL of CCK-8 solution directly to the culture media. Incubate for 2 hours.

  • Detection: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Workflow Seed Cell Seeding (Mesangial/A549) Treat Compound Treatment (THQ vs Controls) Seed->Treat Assay Multiplex Bioassay (14C-Proline + MTS) Treat->Assay Read Signal Detection (Scintillation / Absorbance) Assay->Read Analyze Therapeutic Index Calculation (IC50) Read->Analyze

Figure 2: Self-validating high-throughput screening workflow for THQ bioactivity.

Conclusion

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives exhibit highly competitive bioactivity profiles when benchmarked against standard clinical agents. Their potent suppression of the TGF-β/ERK pathway offers a distinct advantage over Tranilast in fibrotic models, while their targeted cytotoxicity in solid tumor lines frequently outperforms 5-Fluorouracil. By employing self-validating experimental designs—such as multiplexed viability/efficacy assays—researchers can confidently advance these promising scaffolds through the preclinical drug development pipeline.

References

  • Title: WO2018144620A9 - Anti-fibrotic compounds Source: Google Patents / World Intellectual Property Organization URL: [1]

  • Title: Asymmetric Synthesis of Quinolinone-based Polycyclic Indoles through [1,3]-Rearrangement/cyclization Reaction Source: Royal Society of Chemistry (RSC) URL: [Link][2]

  • Title: Iron-Catalyzed Dehydrogenative[4 + 2] Cycloaddition for the Synthesis of Tetrahydroquinolines Source: ACS Publications (Journal of Organic Chemistry) URL: [Link][3]

Sources

Absolute Stereocenter Validation of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate: X-Ray Crystallography vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged motif in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics and complex alkaloids[1]. Within this framework, Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate serves as a critical chiral building block. The absolute configuration (AC) of its C4 stereocenter dictates the spatial trajectory of subsequent functional groups, profoundly influencing target binding affinity, pharmacokinetics, and toxicological profiles[2].

Because enantiomers can exhibit drastically different biological activities, unambiguous AC determination is a mandatory checkpoint in early drug discovery[3]. While single-crystal X-ray crystallography remains the definitive "gold standard" for stereochemical assignment[2], the inherent challenges of crystallizing certain synthetic intermediates necessitate a comparative understanding of orthogonal techniques such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy[4]. This guide provides an objective, data-driven comparison of these methodologies, complete with self-validating experimental protocols.

Comparative Analysis of Analytical Techniques

To establish a robust analytical pipeline, researchers must weigh the physical state of their sample against the resolution required.

  • X-Ray Crystallography (Anomalous Dispersion): Provides a direct 3D electron density map. For stereocenter validation of molecules lacking heavy atoms (like our target compound), the method relies on anomalous dispersion—the slight phase shift occurring when X-ray energy approaches the absorption edge of the atoms in the crystal[5].

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[6]. It is the premier solution-state alternative to X-ray crystallography, requiring no crystallization and providing conformational data[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish enantiomers, the use of Chiral Derivatizing Agents (CDAs) creates diastereomers with distinct chemical shift anisotropies, allowing for AC deduction[7].

  • Chiral HPLC: Primarily a separation tool. It provides baseline separation of enantiomers and confirms enantiomeric excess ( ee ), but cannot independently determine absolute stereochemistry without pre-validated reference standards[2].

Quantitative Comparison Table
ParameterX-Ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (with CDA)Chiral HPLC
Sample State Single Crystal (>0.1 mm)[2]Solution / Neat Liquid[6]Solution[4]Solution
Primary Output 3D Electron Density Map[2]Differential IR Absorption[6]Chemical Shift Anisotropy[7]Chromatographic Retention
Resolution/Accuracy Atomic resolution (1.5 - 3.0 Å)[2]Conformational ensemble[3]Through-space interactions[4]Baseline separation[2]
Key Advantage Unambiguous absolute configuration[2]No crystallization required[5]Dynamic solution data[8]High-throughput purity check
Limitation Requires high-quality crystals[5]Requires accurate DFT modeling[3]Requires derivatization[6]Relative stereochemistry only

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the validation of the C4 stereocenter must utilize self-validating experimental designs. Below is the dual-pathway workflow for confirming the stereochemistry of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

ValidationWorkflow cluster_Xray Primary Validation: X-Ray Crystallography cluster_VCD Orthogonal Validation: VCD Start Methyl 2-oxo-1,2,3,4-tetrahydroquinoline -4-carboxylate (Racemate) HPLC Chiral HPLC Resolution (Enantiomer Separation) Start->HPLC Cryst Single Crystal Growth (Vapor Diffusion) HPLC->Cryst Enantiomer A Sol Solution Preparation (CDCl3) HPLC->Sol Enantiomer A Diff Cu-Kα X-Ray Diffraction (Anomalous Scattering) Cryst->Diff Flack Flack Parameter Calculation (Self-Validation: x ≈ 0) Diff->Flack Spec IR/VCD Spectra Acquisition Sol->Spec DFT DFT Conformational Modeling (Spectral Alignment) Spec->DFT

Dual-pathway workflow for absolute stereocenter validation.
Protocol 1: X-Ray Crystallographic Validation (The Gold Standard)

Step 1: Single Crystal Growth

  • Action: Dissolve 10 mg of the enantiopure compound in 0.5 mL of dichloromethane (DCM). Carefully layer with 2.0 mL of n-hexane in a narrow crystallization vial. Leave undisturbed at 4°C.

  • Causality: Vapor diffusion creates a slow, controlled supersaturation gradient. Slow kinetics minimize lattice defects and twinning, ensuring the high diffraction quality strictly required for anomalous dispersion analysis[5].

Step 2: Data Collection

  • Action: Mount a single crystal (approx. 0.15 x 0.10 x 0.05 mm) on a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54184 Å) at 100 K.

  • Causality: Cu Kα radiation is specifically selected over Mo Kα because the longer wavelength of Cu significantly enhances the anomalous scattering signal ( f′′ ) of light atoms (C, N, O). This enhancement is mandatory to determine the absolute configuration of a molecule lacking heavy halogens or metals[5]. Cryogenic temperatures (100 K) reduce thermal motion (Debye-Waller factors), sharpening diffraction spots and improving atomic resolution[2].

Step 3: Structure Solution & Self-Validation

  • Action: Solve the phase problem using intrinsic phasing algorithms and refine the structure. Calculate the Flack parameter ( x ) using Parsons' quotient method.

  • Causality: The Flack parameter acts as a self-validating metric by comparing the intensities of Friedel pairs ( hkl and −h−k−l ).

FlackValidation Data Diffraction Data (Friedel Pairs: I(hkl) vs I(-h-k-l)) Equation Parsons' Quotient x =[I(obs) - I(calc)] / ΔI Data->Equation Model Structural Model (Assumed Configuration) Model->Equation Valid x ≈ 0.0 Correct Enantiomer Equation->Valid Match Invert x ≈ 1.0 Inverted Enantiomer Equation->Invert Mismatch Twin x ≈ 0.5 Racemic Twinning Equation->Twin Mixed

Logical causality of Flack parameter validation in X-ray crystallography.
Protocol 2: Orthogonal Validation via VCD (The Solution-State Challenger)

When the tetrahydroquinoline derivative resists crystallization—often presenting as an oil—VCD serves as the primary orthogonal validation method[6].

Step 1: Experimental VCD Acquisition

  • Action: Dissolve 15 mg of the compound in 200 μ L of CDCl3​ . Record IR and VCD spectra using a photo-elastic modulator (PEM) based VCD spectrometer[5].

  • Causality: CDCl3​ is utilized because it lacks strong IR absorbances in the fingerprint region (1500-900 cm −1 ) where the critical C-O and C-N stretching vibrations of the tetrahydroquinoline core occur[6].

Step 2: Computational Modeling & Spectral Alignment

  • Action: Perform a Conformational Search followed by Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) to simulate the VCD spectrum of the (4S)-enantiomer[3].

  • Causality: VCD signals are highly conformation-dependent. A Boltzmann-weighted average of all conformers within 2 kcal/mol of the global minimum ensures the theoretical spectrum matches the dynamic solution-state reality[3]. If the major bands of the measured and calculated VCD spectra agree in relative magnitude and sign, the absolute configuration is validated[3].

Conclusion

Determining the absolute configuration of the C4 stereocenter in Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate requires a rigorous, causally-driven analytical approach. While X-ray crystallography utilizing Cu Kα anomalous dispersion remains the most definitive method for generating unambiguous 3D spatial coordinates[2], it is inherently bottlenecked by the physical requirement of high-quality single crystals[5]. By integrating orthogonal, solution-state techniques like VCD[6] and NMR[4], drug development professionals can establish a self-validating analytical matrix that ensures scientific integrity regardless of the compound's physical state.

References

  • [3] Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at:[Link]

  • [7] Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. NIH / PubMed. Available at: [Link]

  • [6] ABSOLUTE CONFIGURATION BY VCD. BioTools. Available at: [Link]

  • [5] Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Available at:[Link]

  • [1] Generation of Carbamoyl Radicals and 3,4-Dihydroquinolin-2(1H)-ones Enabled by Iron Photoredox Catalysis. Thieme Connect. Available at:[Link]

  • [4] Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • [8] Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

Sources

comparing metal catalysts for Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate production

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Metal Catalysts for the Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Executive Summary

The 3,4-dihydroquinolin-2-one scaffold—specifically functionalized as methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate—is a privileged pharmacophore in drug discovery and chemical biology[1]. Traditional synthetic routes to these heterocycles often require harsh thermal conditions, toxic CO gas, or stoichiometric transition-metal oxidants[2]. Recent advancements in photoredox catalysis have revolutionized this synthesis by enabling the mild, light-driven generation of carbamoyl radicals.

This guide objectively compares the performance, mechanistic causality, and operational protocols of leading metal catalysts—specifically Iridium, Iron, and Silver complexes—for the targeted production of this heterocyclic ester.

Mechanistic Causality: Catalyst Selection and Radical Generation

The core transformation relies on the generation of a carbamoyl radical, followed by intermolecular addition to an electron-deficient alkene (methyl methacrylate) and subsequent intramolecular cyclization[3]. The choice of metal catalyst fundamentally alters the precursor requirements and the redox nature of the catalytic cycle.

  • Iridium-Catalyzed Redox-Neutral Pathway: Utilizing fac-Ir(ppy)3, this method employs N-hydroxyphthalimido oxamides as precursors[4]. Upon excitation by blue LEDs, the *Ir(III) excited state acts as a potent single-electron transfer (SET) reductant. The electron transfer cleaves the weak N–O bond, expelling a phthalimide anion and generating the carbamoyl radical[3]. Following addition to methyl methacrylate and cyclization, the resulting cyclohexadienyl radical is oxidized by Ir(IV), regenerating the Ir(III) ground state. This makes the entire catalytic cycle redox-neutral, eliminating the need for external oxidants[4].

  • Iron-Catalyzed Oxidative Pathway: As an earth-abundant alternative, FeCl3 can be used in conjunction with N-phenyloxamic acids[5]. Here, iron coordinates with the oxamic acid and a picolinic acid ligand. Under blue light irradiation, a ligand-to-metal charge transfer (LMCT) initiates decarboxylation to yield the carbamoyl radical[5]. Because this is an oxidative process, a stoichiometric terminal oxidant (such as NaBrO3) is required to turn over the catalytic cycle and facilitate the final rearomatization step[5].

  • Silver-Catalyzed Cascade: A double decarboxylative strategy using AgNO3 provides another route[2]. While effective for fully aromatic quinolin-2-ones, it generally suffers from lower atom economy due to the requirement for large excesses of persulfate (K2S2O8) and yields lower overall conversion for the specific tetrahydroquinoline-4-carboxylate target compared to Ir and Fe systems[6].

Mechanism Oxamide Oxamide Precursor (N-hydroxyphthalimido or N-phenyl) Radical Carbamoyl Radical Intermediate Oxamide->Radical SET / Decarboxylation Photocatalyst Metal Catalyst (Ir or Fe) + Blue LED Photocatalyst->Radical Electron Transfer Adduct Conjugate Radical Radical->Adduct Intermolecular Addition Alkene Methyl Methacrylate (Radical Acceptor) Alkene->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Product Methyl 2-oxo-1,2,3,4- tetrahydroquinoline- 4-carboxylate Cyclization->Product Oxidation & Rearomatization

Caption: Photoredox-catalyzed carbamoyl radical generation and cyclization pathway.

Catalyst Performance Comparison

To provide an objective benchmark, the table below summarizes the quantitative performance of these catalytic systems for the synthesis of the target molecule.

Catalyst SystemPrecursorLight Source / TempAdditives / OxidantsYield (%)Reaction Type
fac-Ir(ppy)3 (2 mol%)N-hydroxyphthalimido oxamideBlue LED, RTNone70–80%Redox-Neutral
FeCl3 (10 mol%)N-phenyloxamic acidBlue LED, RTNaBrO3, Picolinic acid67%Oxidative
AgNO3 (50 mol%)Oxamic acidBlue LED, RTK2S2O8, 4-CzIPN40–58%Oxidative Cascade

Validated Experimental Workflows

A robust chemical protocol must be a self-validating system. The following workflows detail the step-by-step methodologies for the Iridium and Iron-catalyzed syntheses. Both protocols require rigorous exclusion of oxygen, as molecular oxygen acts as a triplet quencher for the photocatalyst and rapidly scavenges the intermediate carbamoyl radicals[3].

Protocol A: Iridium-Catalyzed Redox-Neutral Synthesis

Causality Check: The use of fac-Ir(ppy)3 requires strict redox balance; any adventitious electron acceptors will stall the cycle[4].

  • Preparation: In an oven-dried 10 mL Schlenk tube, add the N-hydroxyphthalimido oxamide precursor (0.2 mmol), methyl methacrylate (0.4 mmol, 2.0 equiv), and fac-Ir(ppy)3 (2 mol%)[3].

  • Solvent & Degassing: Add 2.0 mL of anhydrous acetonitrile (MeCN). Perform three freeze-pump-thaw cycles. Self-Validation: The solution must transition from cloudy to a clear, pale-yellow homogeneous mixture without bubbling upon thawing, confirming complete deoxygenation.

  • Irradiation: Backfill with Argon and seal the tube. Irradiate the mixture using 40 W blue LEDs (λ = 450 nm) at room temperature for 24 hours[7]. Use a cooling fan to maintain the temperature below 30 °C to prevent thermal degradation of the radical intermediates.

  • Monitoring: At 12 hours, extract a 10 µL aliquot under Argon. Quench with air and analyze via TLC (Hexanes/EtOAc 2:1). The disappearance of the UV-active oxamide spot validates reaction progression.

  • Isolation: Dilute the mixture with EtOAc, wash with saturated aqueous NaHCO3 to remove the cleaved phthalimide byproduct, dry over Na2SO4, and concentrate. Purify via flash column chromatography to isolate methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate[3].

Protocol B: Iron-Catalyzed Oxidative Synthesis

Causality Check: The addition of picolinic acid acts as a bidentate ligand to stabilize the active Fe(III) species, lowering the LMCT energy barrier[5].

  • Preparation: In a 10 mL reaction vial, sequentially charge FeCl3 (10 mol%), picolinic acid (20 mol%), NaBrO3 (2.0 equiv), N-phenyloxamic acid (0.3 mmol), and methyl methacrylate (0.6 mmol)[5].

  • Solvent System: Add a biphasic mixture of MeCN (2.5 mL) and H2O (2.5 mL). Causality: Water is essential here to solubilize the NaBrO3 oxidant and facilitate the proton-coupled electron transfer during rearomatization[5].

  • Degassing & Irradiation: Sparge the solution with Argon for 15 minutes. Seal the vial and irradiate with blue LEDs (2 × 40 W, λ = 427 nm) for 16 hours at room temperature[5].

  • Isolation: Dilute the crude mixture with EtOAc (40 mL) and H2O (5 mL). Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure[5]. Purify via column chromatography. Self-Validation: Calculate the NMR yield using benzyl acetate as an internal standard prior to chromatography to quantify any mass loss during silica gel purification.

Workflow Start Substrate & Reagent Preparation (Degassing Required) Ir_Path Iridium Pathway (Redox-Neutral) fac-Ir(ppy)3 (2 mol%) Start->Ir_Path Fe_Path Iron Pathway (Oxidative) FeCl3 (10 mol%) + NaBrO3 Start->Fe_Path Ir_Step1 Combine N-hydroxyphthalimido oxamide & methyl methacrylate Ir_Path->Ir_Step1 Fe_Step1 Combine N-phenyloxamic acid, methyl methacrylate & picolinic acid Fe_Path->Fe_Step1 Ir_Step2 Irradiate with Blue LEDs (24h) Solvent: MeCN, RT Ir_Step1->Ir_Step2 Fe_Step2 Irradiate with Blue LEDs (16h) Solvent: MeCN/H2O, RT Fe_Step1->Fe_Step2 Purification Reaction Quench & Extraction Column Chromatography Ir_Step2->Purification Fe_Step2->Purification Target Isolated Target Compound (>67% Yield) Purification->Target

Caption: Experimental workflow comparing Iridium and Iron photoredox catalytic protocols.

References

  • Petersen, W. F., Taylor, R. J. K., & Donald, J. R. "Photoredox-catalyzed procedure for carbamoyl radical generation: 3,4-dihydroquinolin-2-one and quinolin-2-one synthesis." Organic & Biomolecular Chemistry, 2017. URL: [Link]

  • Fu, Y., Zhang, C., Cai, T., & Feng, G. "Generation of Carbamoyl Radicals and 3,4-Dihydroquinolin-2(1H)-ones Enabled by Iron Photoredox Catalysis." Synlett, 2024.
  • Mazodze, C. M., & Petersen, W. F. "Silver-catalysed double decarboxylative addition–cyclisation–elimination cascade sequence for the synthesis of quinolin-2-ones." Organic & Biomolecular Chemistry, 2022. URL: [Link]

Sources

Safety Operating Guide

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Disposal of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, a member of the quinolinone family of heterocyclic compounds, requires meticulous disposal procedures due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Core Principle: Treat as Hazardous Waste

Quantitative Hazard Data for a Structurally Related Compound

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Data derived from the hazard profile of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate and 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline.[2][3]

Immediate Safety and Handling Precautions

Prior to handling methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate for disposal, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear chemical safety goggles and a face shield.[1]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile.[1]

  • Body Protection : A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]

Ensure that an eyewash station and a safety shower are readily accessible in the event of accidental exposure.[5]

Step-by-Step Disposal Protocol

The proper segregation, collection, and labeling of chemical waste are critical for ensuring safe disposal.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate. Do not mix this waste with other incompatible waste streams.[4]

  • Solid Waste : This includes contaminated consumables such as gloves, weighing papers, and paper towels.

  • Liquid Waste : This includes unused solutions, reaction mixtures, and solvent rinsates from cleaning contaminated glassware.

Step 2: Waste Collection and Containerization

Select appropriate, approved hazardous waste containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] Ensure that containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.

  • Solid Waste Collection : Place all solid waste directly into a designated and clearly labeled solid hazardous waste container.[1]

  • Liquid Waste Collection : Use a separate, compatible, and clearly labeled liquid hazardous waste container for all liquid waste.[1]

Step 3: Labeling of Hazardous Waste Containers

Proper labeling is essential for the safe handling and disposal of chemical waste. All labels must be legible and firmly attached to the container. The label should include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate"

  • The quantity or concentration of the waste

  • The date of accumulation

  • The associated hazards (e.g., Toxic, Irritant)

Step 4: Decontamination of Emptied Containers and Glassware

Thoroughly decontaminate any empty containers or glassware that have been in contact with methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

  • Rinse the container or glassware multiple times with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous liquid waste and add it to the designated liquid waste container.[1]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Provide the EHS department with a detailed inventory of the waste.

  • Do not dispose of this chemical in the regular trash or down the drain.[4]

The final disposal of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate waste should be conducted by a licensed hazardous waste disposal facility, which typically employs high-temperature incineration to neutralize its hazardous properties.[1]

Spill and Exposure Management

In the event of a spill or accidental exposure, immediate action is crucial.

  • Small Spills : Trained laboratory personnel wearing appropriate PPE can clean up small spills using an inert absorbent material. The contaminated absorbent material must then be placed in a sealed container and disposed of as hazardous solid waste.

  • Large Spills : In the case of a large spill, evacuate and secure the area. Immediately contact your institution's emergency response team or EHS department.

  • Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Decontamination cluster_3 Final Disposal A Solid Waste (Gloves, Weigh Boats) C Labeled Solid Hazardous Waste Container A->C B Liquid Waste (Solutions, Rinsate) D Labeled Liquid Hazardous Waste Container B->D G Arrange Pickup with EHS Department C->G D->G E Contaminated Glassware F Collect Rinsate E->F Rinse with Solvent H Licensed Hazardous Waste Facility G->H Transport F->D

Caption: Disposal workflow for methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

References

  • Thermo Fisher Scientific. (2025).
  • BenchChem. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline.
  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Fisher Scientific. (2025). Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline.
  • BenchChem. (2025).
  • Cayman Chemical. (2025). Safety Data Sheet: 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Chemical Substance Information. (n.d.).
  • MAK Chem. (n.d.).
  • Fisher Scientific. (2025). Safety Data Sheet: 8-Methyl-1,2,3,4-tetrahydroquinoline.
  • Sigma-Aldrich. (n.d.).
  • Solar Injection Australia. (n.d.).
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-6.
  • Google Patents. (n.d.). US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Google Patents. (n.d.). Novel quinoline carboxylic acid derivatives having 7-[4-amino-methyl-3-oxime] pyrrolidine substituents and processes for their p.
  • Cole-Parmer. (n.d.).
  • Google Patents. (n.d.).
  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybd
  • Minnesota Pollution Control Agency. (2011). U List of Hazardous Wastes.
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI.
  • European Patent Office. (2012). SUBSTITUTED QUINOLINE COMPOUNDS - EP 2680886 B1.
  • Chemical Substance Information. (n.d.). 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。